Kuwanon A
Description
This compound has been reported in Morus lhou, Morus alba, and Morus alba var. multicaulis with data available.
A natural prenylated flavone isolated from the root bark of Morus alba L.; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNRZUFILGKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108820 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-77-3 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kuwanon A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kuwanon A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kuwanon A: A Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon A is a prenylated flavonoid isolated from the root bark of the mulberry tree, Morus alba L. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information compiled herein is based on a thorough review of the scientific literature and aims to facilitate further investigation into the therapeutic potential of this promising natural compound.
Chemical Structure and Identification
This compound is classified as a flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone. Its structure features a chromen-4-one core with multiple hydroxyl and prenyl substitutions, which contribute to its biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one[1] |
| CAS Number | 62949-77-3[1] |
| Molecular Formula | C25H24O6[1] |
| Molecular Weight | 420.45 g/mol [1] |
| SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for some properties are limited, the following table summarizes the available information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Sparingly soluble in aqueous buffers. | Multiple Sources |
| Melting Point | Data not available for this compound. Kuwanon C has a melting point of 148-150 °C.[2] | [2] |
| pKa | No experimental data available. Determination can be performed using spectrophotometric or potentiometric titration methods.[4][5][6] | N/A |
Pharmacological Properties and Mechanism of Action
This compound has been investigated for several pharmacological activities, with a primary focus on its anti-inflammatory effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with a reported IC50 value of 10.5 μM.[3] Overproduction of NO is a hallmark of inflammatory processes.
The anti-inflammatory effects of this compound are mediated, at least in part, through the modulation of key signaling pathways:
-
NF-κB Signaling Pathway: this compound is suggested to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, this compound can suppress the downstream inflammatory cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[9][10]
-
Nrf2/HO-1 Signaling Pathway: There is evidence to suggest that compounds structurally related to this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[7][8][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway can lead to a reduction in oxidative stress and inflammation. The activation of Nrf2 involves its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes.[13][14]
Other Potential Activities
While less explored for this compound specifically, related compounds from Morus alba have shown a range of other biological activities, suggesting potential avenues for future research on this compound. These include antibacterial, antioxidant, and anticancer effects.
Experimental Protocols
Isolation and Purification of this compound from Morus alba Root Bark
The following is a general protocol for the isolation of flavonoids, including this compound, from the root bark of Morus alba. Specific yields and purities will vary depending on the starting material and the precise chromatographic conditions.
Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[15]
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[8]
In Vitro Anti-inflammatory Activity Assays
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
This assay is performed to determine the cytotoxic effect of this compound.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 μM) for 24-48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Proposed Activation of the Nrf2/HO-1 Signaling Pathway by this compound
Caption: Proposed mechanism of this compound in the Nrf2/HO-1 signaling pathway.
In Vivo and Toxicological Data
Currently, there is a lack of publicly available in vivo efficacy and comprehensive toxicological data specifically for this compound. Studies on related compounds, such as Kuwanon C, have shown in vivo effects in animal models of Parkinson's disease. [16]Acute and subchronic toxicity studies would be necessary to establish the safety profile of this compound for any potential therapeutic applications. [17][18][19][20][21][22][23]
Conclusion and Future Directions
This compound is a promising natural product with well-documented in vitro anti-inflammatory properties. Its ability to modulate the NF-κB and potentially the Nrf2/HO-1 signaling pathways makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on:
-
Obtaining a complete physicochemical profile of this compound, including its melting point and pKa.
-
Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2/HO-1 pathways.
-
Conducting in vivo studies to evaluate the efficacy of this compound in animal models of inflammation.
-
Performing comprehensive toxicological studies to determine its safety profile.
-
Investigating other potential pharmacological activities of this compound.
The information provided in this technical guide serves as a foundation for these future research endeavors, which will be critical in unlocking the full therapeutic potential of this compound.
References
- 1. 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C25H24O6 | CID 44258296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kuwanon C | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. scielo.br [scielo.br]
- 5. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 18. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. www2.e-kenkyu.com [www2.e-kenkyu.com]
- 21. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subchronic Oral Toxicity Study of Acanthopanax divaricatus var. albeofructus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Kuwanon A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon A is a prenylated flavonoid, specifically a flavone derivative, isolated from the root bark of the mulberry tree (Morus alba L.). This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has elucidated its mechanisms of action across several therapeutic areas, including oncology, inflammation, and metabolic disorders. This guide provides an in-depth technical overview of the molecular pathways and cellular processes modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Anticancer Activity
This compound exhibits significant anticancer properties, primarily through the induction of endoplasmic reticulum (ER) stress-mediated apoptosis and cell cycle arrest in various cancer cell lines, particularly in gastric cancer.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
Cell Cycle Arrest and Apoptosis Induction
This compound effectively induces cell cycle arrest at the G2/M phase in gastric cancer cells.[4] This is accompanied by the modulation of key cell cycle regulatory proteins. Furthermore, this compound promotes apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase 3.[4] The pan-caspase inhibitor Z-VAD-FMK can reverse the apoptotic effects of this compound, confirming the caspase-dependent nature of this process.[4]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators and Enzymes
This compound significantly inhibits the production of nitric oxide (NO) in RAW264.7 macrophage cells.[5] It also exhibits selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7] This selective inhibition is comparable to that of the known COX-2 inhibitor, celecoxib.[6]
Caption: Anti-inflammatory Action of this compound via Enzyme Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Biological Activity | Cell Line / Enzyme | IC50 Value | Reference |
| Nitric Oxide Production | RAW264.7 cells | 10.5 µM | [5][8] |
| COX-2 Inhibition | Enzyme Assay | 14 µM | [6][7] |
| Gastric Cancer Cell Viability (HGC-27) | HGC-27 cells | ~20 µM | [9] |
| Gastric Cancer Cell Viability (MKN-45) | MKN-45 cells | ~25 µM | [9] |
Table 2: Molecular Interactions of this compound with COX-2
| Interacting Residue | Interaction Energy (kcal/mol) | Reference |
| Arg120 and Tyr355 | -7.044 | [6][7] |
| Val89 | -6.599 | [6][7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Gastric cancer cell lines (e.g., HGC-27, MKN-45) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 48 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (DMSO-treated) group.[9]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound or DMSO (control) for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are incubated with this compound or DMSO for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, Cyclin B1, cleaved PARP, cleaved caspase 3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Caption: Experimental Workflow for Assessing Anticancer Activity.
COX Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of this compound or a control inhibitor (celecoxib) for a specified time at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a set time and then terminated. The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[6]
Conclusion
This compound is a promising natural product with a well-defined, multi-targeted mechanism of action. Its ability to induce ER stress-mediated apoptosis and G2/M cell cycle arrest in cancer cells highlights its potential as an anticancer agent. Concurrently, its selective inhibition of COX-2 and suppression of nitric oxide production underscore its significant anti-inflammatory properties. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and its derivatives for therapeutic applications in oncology and inflammatory diseases.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from <i>Morus alba</i> - ProQuest [proquest.com]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Kuwanon A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound intended for therapeutic development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes qualitative solubility information, general protocols for solubility and stability testing of flavonoids, and a discussion of the analytical methods pertinent to its quantification. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, providing a broader context for its biological activity. While quantitative data for this compound remains limited in publicly available literature, this guide serves as a foundational resource for researchers and professionals in the field of drug development.
Solubility of this compound
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. Currently, detailed quantitative solubility data for this compound in a wide range of solvents and pH conditions is not extensively documented in peer-reviewed literature. However, qualitative solubility information and general methodologies for its determination are available.
Qualitative Solubility
This compound has been reported to be soluble in several organic solvents. This is consistent with the generally lipophilic nature of prenylated flavonoids.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Citation(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [No specific quantitative data available] |
| Chloroform | Soluble | [No specific quantitative data available] |
| Dichloromethane | Soluble | [No specific quantitative data available] |
| Ethyl Acetate | Soluble | [No specific quantitative data available] |
| Acetone | Soluble | [No specific quantitative data available] |
| Water | Insoluble | [No specific quantitative data available] |
| Ethanol | Sparingly soluble | [No specific quantitative data available] |
| Methanol | Sparingly soluble | [No specific quantitative data available] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations have not been reported in the reviewed literature. "Sparingly soluble" and "insoluble" are relative terms based on general observations for flavonoids of similar structure.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate buffer at various pH values, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA or UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Stability of this compound
General Storage Recommendations
For long-term storage, this compound solid should be kept at -20°C. Stock solutions in organic solvents are typically stable for up to two weeks when stored at -20°C.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of a molecule. These studies also help in developing stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Conditions for Flavonoids
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of glycosidic bonds (if applicable), degradation of the flavonoid backbone. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Similar to acid hydrolysis, but often more rapid degradation. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of phenolic hydroxyl groups, leading to quinone formation or ring opening. |
| Thermal Degradation | Dry heat (e.g., 60-100°C) | General decomposition, potential for polymerization. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photodegradation can lead to complex mixtures of degradation products. |
Experimental Protocol for Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-PDA or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic: Add HCl to the sample solution to a final concentration of 0.1 M. Heat as required.
-
Basic: Add NaOH to the sample solution to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to the sample solution to a final concentration of 3%.
-
Thermal: Expose a solid sample of this compound to dry heat in an oven.
-
Photolytic: Expose a solution of this compound to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the amount of this compound remaining and to detect the formation of any degradation products.
Caption: this compound may inhibit the NF-κB signaling pathway by preventing IκB degradation.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. Some studies suggest that compounds from Morus alba can activate this pathway.
Activation of Nrf2/HO-1 Pathway
Caption: this compound may promote the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains a significant gap in the literature, the provided qualitative information, along with general experimental protocols and an overview of relevant analytical methods, offers a solid foundation for researchers. The elucidation of its interaction with key signaling pathways further underscores its therapeutic potential. Future research should focus on generating robust quantitative solubility and stability data to facilitate the continued development of this compound as a potential therapeutic agent.
Kuwanon A: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
Foreword: Kuwanon A, a prenylated flavonoid predominantly found in the root bark of the mulberry tree, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural origins, known derivatives, biosynthetic pathways, and methods for its isolation and synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this promising natural compound.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the root bark of the mulberry tree, scientifically known as Morus alba L.[1][2]. This plant has been a staple in traditional medicine for centuries, particularly in East Asia, where it is used to treat a variety of ailments. This compound has also been reported in other species of the Morus genus, including Morus lhou and Morus alba var. multicaulis.
The concentration of this compound and other flavonoids can vary depending on the specific cultivar of Morus alba, geographical location, and harvest time. Research has shown that the root bark generally contains a higher concentration of these compounds compared to other parts of the plant, such as the leaves or twigs.
Derivatives of this compound
The derivatives of this compound can be broadly categorized into natural analogs and synthetic variations.
Natural Derivatives
Several other "Kuwanon" compounds have been isolated from Morus alba and are considered natural derivatives or analogs of this compound due to their structural similarities. These include:
-
Kuwanon G: One of the most abundant Kuwanon compounds in mulberry root bark.
-
Kuwanon H: Another significant flavonoid found in Morus alba.
-
Kuwanon E: A cytotoxic flavonoid also isolated from the mulberry tree.
-
Kuwanon T: A prenyl-flavonoid with demonstrated anti-inflammatory properties.
These compounds share the core flavonoid structure with variations in their prenyl groups and other substitutions, leading to a spectrum of biological activities.
Synthetic Derivatives
The total synthesis of this compound has been successfully achieved, opening avenues for the creation of novel synthetic derivatives. The first total synthesis of this compound and B was accomplished with overall yields of 6.6% and 11.6%, respectively, from a common intermediate[3][4]. This synthetic route provides a platform for medicinal chemists to design and produce analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. The ability to synthesize this compound and its derivatives allows for further exploration of their structure-activity relationships and the development of new therapeutic agents.
Quantitative Analysis of Kuwanon Content
| Compound | Plant Part | Cultivar | Yield (mg/g of extract) | Reference |
| Kuwanon G | Root Bark | Cheongil | 24.05 ± 23.17 | [5] |
| Morusin | Root Bark | Cheongil | 10.98 ± 10.49 | [5] |
| Kuwanon G | Root Bark | Not Specified | 1.94 - 2.26 | [6] |
| Morusin | Root Bark | Not Specified | 1.05 - 1.12 | [6] |
| Kuwanon H | Root Bark | Not Specified | 0.13% of ethyl acetate extract | [7] |
Note: The yields can vary significantly based on the extraction and purification methods employed.
Experimental Protocols
Isolation and Purification of Kuwanon Compounds from Morus alba Root Bark
The following is a generalized protocol based on methods described for the isolation of Kuwanon G and other flavonoids from Morus alba root bark. Researchers should optimize these steps for their specific needs.
1. Extraction:
- Dried and powdered root bark of Morus alba is extracted with methanol (MeOH) or 80% aqueous methanol at room temperature or under reflux[2][8].
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[2][8]. The majority of flavonoids, including this compound, are typically found in the ethyl acetate fraction.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to repeated column chromatography (CC) for purification.
- Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., CHCl₃:MeOH, 12:1 to 8:1)[2].
- Octadecylsilyl (ODS) Column Chromatography: Further purification can be achieved using a reverse-phase ODS column with a methanol-water gradient (e.g., MeOH:H₂O, 1:1)[2].
- Sephadex LH-20 Column Chromatography: This is often used as a final polishing step to remove smaller impurities[8].
4. Identification and Characterization:
- The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).
- The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound
A detailed protocol for the total synthesis of this compound has been published. The synthesis involves multiple steps starting from commercially available materials and utilizes various organic reactions to construct the complex flavonoid structure. For the specific reaction conditions, reagents, and step-by-step procedures, researchers are directed to the primary literature on the total synthesis of Kuwanons A and B[3][4].
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways. While the exact enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to proceed as follows:
-
Phenylpropanoid Pathway: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)[9].
-
Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone[4].
-
Flavanone Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin[4].
-
Prenylation: The addition of prenyl groups to the flavonoid backbone is a key step in the formation of this compound. This reaction is catalyzed by prenyltransferase enzymes, which transfer a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid ring[10]. The specific prenyltransferases involved in this compound biosynthesis in Morus alba are still under investigation.
The following diagram illustrates the general biosynthetic pathway leading to prenylated flavonoids.
Caption: General biosynthetic pathway of prenylated flavonoids.
Signaling Pathways Modulated by Kuwanon Compounds
Research on Kuwanon T and Sanggenon A, structurally similar compounds from Morus alba, has shown that they exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[1]. It is highly probable that this compound acts through similar mechanisms.
-
Inhibition of NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory mediators. Kuwanon compounds have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines.
-
Activation of Nrf2/HO-1 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Kuwanon compounds can activate Nrf2, leading to increased HO-1 expression, which in turn helps to resolve inflammation.
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound stands out as a natural product with significant therapeutic promise. Its well-defined natural source in Morus alba root bark, coupled with the increasing feasibility of its chemical synthesis, makes it an attractive candidate for further research and development. The detailed understanding of its isolation, synthesis, and biological activities, as outlined in this guide, provides a solid foundation for scientists to explore its full potential in addressing various health challenges, particularly those related to inflammation. Further investigation into its specific biosynthetic pathway and the development of novel synthetic derivatives will undoubtedly pave the way for new therapeutic applications.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon A: A Flavonoid Derivative from Mulberry Root Bark with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kuwanon A, a distinctive flavone derivative isolated from the root bark of the mulberry tree (Morus alba L.), has emerged as a compound of significant interest in the scientific community. Possessing a unique chemical structure, this natural product has demonstrated a spectrum of pharmacological activities, including notable anti-inflammatory, anticancer, and hypotensive effects. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the molecular mechanisms that underpin its therapeutic potential. Summarized quantitative data, detailed experimental protocols, and visual representations of its signaling pathways are presented to facilitate further research and drug development endeavors.
Chemical and Physical Properties
This compound is a prenylated flavonoid characterized by the molecular formula C₂₅H₂₄O₆ and a molecular weight of 420.45 g/mol . Its structure features a flavone backbone with isoprenoid substitutions, which are crucial for its biological activity.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound has demonstrated significant cytotoxicity, with IC₅₀ values summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |
| HCT116 | Colon Cancer | 16-32 | [1] |
| SW620 | Colon Cancer | 16-32 | [1] |
| ASPC-1 | Pancreatic Cancer | 8-16 | [1] |
| CAPAN-1 | Pancreatic Cancer | 8-16 | [1] |
| MKN45 | Gastric Cancer | 8-16 | [1] |
| HGC27 | Gastric Cancer | 8-16 | [1] |
Table 1: Anticancer Activity of this compound in Various Cancer Cell Lines
Mechanisms of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Mechanism
The anti-inflammatory effects of flavonoids from mulberry root bark, including Kuwanon derivatives, are primarily mediated through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.
-
NF-κB Signaling Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including iNOS and COX-2, and cytokines such as TNF-α and IL-6. This compound and related compounds have been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory cascade.[5]
-
Nrf2/HO-1 Signaling Pathway: this compound can also induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the transcription factor Nrf2.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of HO-1 and other cytoprotective genes.
Apoptosis Induction in Cancer Cells
This compound has been found to induce apoptosis in cancer cells, primarily through the induction of endoplasmic reticulum (ER) stress.[6] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptotic cell death. The combination of this compound with chemotherapeutic agents like 5-fluorouracil has been shown to synergistically activate DDIT3 (CHOP), a key mediator of ER stress-induced apoptosis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
The following protocol is a general method for the isolation of flavonoids from mulberry root bark, which can be adapted for this compound.
-
Extraction: The dried and powdered root bark of Morus alba is extracted with 80% aqueous methanol at room temperature.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc fraction, which is rich in flavonoids, is subjected to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.
-
HPLC Purification: Final purification of this compound is achieved by high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.[7]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32, 64, and 128 μM) for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis for NF-κB and Nrf2 Pathways
This technique is used to analyze the protein expression levels involved in the signaling pathways modulated by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix 50 μL of the cell culture supernatant with 50 μL of Griess reagent in a 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[8][9]
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for this compound.
Conclusion
This compound, a flavone derivative from mulberry root bark, presents a compelling profile as a potential therapeutic agent. Its well-documented anti-inflammatory and anticancer activities, mediated through the modulation of the NF-κB, Nrf2/HO-1, and ER stress pathways, provide a strong foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in unlocking the full therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to pave the way for its potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Griess Test [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mdpi.com [mdpi.com]
Physical and chemical properties of Kuwanon A
An In-depth Technical Guide to Kuwanon A
Introduction
This compound is a prenylated flavonoid, a class of secondary metabolites found in various plant species. It is primarily isolated from the root bark of the mulberry tree (Morus alba L.)[1][2]. As a member of the flavone family, this compound possesses a characteristic C6-C3-C6 backbone structure and has been the subject of research due to its potential biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₆ | [3][4] |
| Molecular Weight | 420.45 g/mol | [3][4] |
| Appearance | Not explicitly stated in the provided results. | |
| Melting Point | Data for this compound is not available in the provided search results. For a related compound, Kuwanon C, the melting point is 148 - 150 °C. | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | [4] |
| CAS Number | 62949-77-3 | [4] |
| Canonical SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and structural elucidation of natural products. The following sections detail the available spectral data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound has been reported, and the chemical shifts are provided in the table below. The data was obtained in Acetone-d₆.
| Carbon Atom | Chemical Shift (δ) ppm |
| Data not fully available in search results |
A full list of assigned chemical shifts for the ¹³C NMR spectrum of this compound was not available in the provided search results. A complete spectrum can be found on spectral databases.
¹H NMR, IR, and UV-Vis Spectral Data
Detailed experimental ¹H NMR, FT-IR, and UV-Vis spectral data for this compound were not available in the provided search results. However, based on its flavonoid structure, the following characteristic signals and absorptions can be expected:
-
¹H NMR: Signals corresponding to aromatic protons, a prenyl group, and hydroxyl groups would be anticipated. The aromatic region would likely show complex splitting patterns characteristic of the substituted benzene rings.
-
FT-IR: Characteristic absorption bands would include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the flavone nucleus, aromatic C=C stretching, and C-O stretching.
-
UV-Vis: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while Band II, in the range of 240-280 nm, is attributed to the A-ring benzoyl system.
Biological Activities
This compound has demonstrated noteworthy biological activities, particularly in the areas of inflammation and adipogenesis.
Anti-inflammatory Effects
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise signaling pathway for this compound is not explicitly detailed in the provided results, related Kuwanon compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[6][7][8]. It is plausible that this compound shares a similar mechanism.
The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the inflammatory response in macrophages.
Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.
The following is a general protocol for assessing the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified time (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. An IC₅₀ value can be determined from a dose-response curve.
Effects on Adipogenesis
This compound has been reported to significantly inhibit the differentiation of 3T3-L1 preadipocytes. This anti-adipogenic effect suggests its potential in the study of obesity and related metabolic disorders. The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors, with PPARγ and C/EBPα being the master regulators.
The diagram below illustrates the key signaling events during adipogenesis and the potential points of inhibition by this compound.
Caption: Adipogenesis signaling cascade and potential inhibitory targets of this compound.
The following protocol outlines a typical experiment to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
-
Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. For differentiation, cells are seeded in multi-well plates and grown to confluence.
-
Initiation of Differentiation: Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound at various concentrations is added along with the differentiation medium.
-
Maturation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound. This medium is replenished every two days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution to visualize these lipid droplets. The stain can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.
-
Gene Expression Analysis: The expression levels of key adipogenic markers such as PPARγ, C/EBPα, and aP2 can be quantified using real-time quantitative PCR (RT-qPCR) to assess the effect of this compound at the molecular level.
-
Experimental Workflows
Isolation and Purification of this compound
The general procedure for isolating this compound from the root bark of Morus alba involves solvent extraction followed by chromatographic separation.
Caption: A typical workflow for the isolation and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Kuwanon A: Application Notes and Protocols for Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon A is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation and migration of various cancer cells. These application notes provide a comprehensive overview of the cellular effects of this compound on melanoma and gastric cancer cell lines, along with detailed protocols for key experimental assays.
Mechanism of Action
In melanoma , this compound has been shown to suppress cell proliferation and migration by promoting the ubiquitination and subsequent degradation of β-catenin. This is mediated by the upregulation of the E3 ubiquitin ligase synoviolin 1 (SYVN1). The degradation of β-catenin, a key component of the Wnt signaling pathway, leads to cell cycle arrest and a reduction in melanoma cell viability.[1]
In gastric cancer , this compound induces G2/M phase cell cycle arrest and apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[2][3] This involves the upregulation of key ER stress markers such as Bip, PERK, eIF2α, ATF4, and GADD153, ultimately leading to programmed cell death.[3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Citation |
| A375 | Melanoma | 22.29 | [1] |
| MV3 | Melanoma | 21.53 | [1] |
| PIG1 | Immortalized Melanocytes | 32.09 | [1] |
| HaCaT | Human Keratinocytes | 40.54 | [1] |
| MKN-45 | Gastric Cancer | Not explicitly stated, but effective concentrations are in the 10-30 µM range. | [2][4] |
| HGC-27 | Gastric Cancer | Not explicitly stated, but effective concentrations are in the 10-30 µM range. | [2][4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells (MKN-45 & HGC-27)
| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control (DMSO) | MKN-45 | ~55% | ~25% | ~20% | [2] |
| This compound (30 µM) | MKN-45 | ~45% | ~20% | ~35% | [2] |
| Control (DMSO) | HGC-27 | ~60% | ~20% | ~20% | [2] |
| This compound (30 µM) | HGC-27 | ~50% | ~15% | ~35% | [2] |
Note: The percentages are estimations based on the graphical data presented in the cited literature.
Table 3: Effect of this compound on Apoptosis in Gastric Cancer Cells (MKN-45 & HGC-27)
| Treatment | Cell Line | % of Apoptotic Cells (Annexin V+) | Citation |
| Control (DMSO) | MKN-45 | <5% | [2] |
| This compound (30 µM) | MKN-45 | ~25% | [2] |
| Control (DMSO) | HGC-27 | <5% | [2] |
| This compound (30 µM) | HGC-27 | ~30% | [2] |
Note: The percentages are estimations based on the graphical data presented in the cited literature.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Melanoma: A375, MV3
-
Gastric Cancer: MKN-45, HGC-27
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in each well with 100 µL of the this compound dilutions or control medium (containing the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated cells).
Protocol 2: Cell Proliferation Assay (EdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
24-well plates with sterile coverslips
-
Cancer cells of interest
-
Complete culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., 10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in 24-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Add EdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Wash the cells with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with a nuclear counterstain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.[2]
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cells of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.[2]
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 5: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
Materials:
-
Cancer cells treated with this compound or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-SYVN1, anti-p21, anti-CDK1, anti-Cyclin B1, anti-Bip, anti-PERK, anti-eIF2α, anti-ATF4, anti-GADD153, and anti-GAPDH or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for some antibodies are: SYVN1 (1:1000), β-catenin (1:1000).[6][7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways
Caption: this compound action in melanoma cells.
References
- 1. This compound-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYVN1 Polyclonal Antibody (BS-0679R) [thermofisher.com]
- 7. static.abclonal.com [static.abclonal.com]
Application Note: Quantification of Kuwanon A in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive protocol for the quantification of Kuwanon A in plant extracts, particularly from species of the genus Morus (mulberry). The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection, offering a reliable and reproducible approach for researchers, scientists, and professionals in drug development. Detailed experimental procedures, including sample preparation and HPLC-PDA analysis, are presented. Additionally, typical validation parameters for related flavonoid compounds are summarized to provide a benchmark for method validation.
Introduction
This compound is a prenylated flavonoid found in various medicinal plants, notably in the root bark and stems of Morus species. It has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids in complex plant matrices.[1] This document outlines a robust HPLC method for the determination of this compound.
Experimental Protocols
Sample Preparation
A critical step in the analysis of plant-derived compounds is the efficient extraction of the target analyte from the plant matrix.
Materials:
-
Plant material (e.g., dried and powdered root bark of Morus alba)
-
Methanol (HPLC grade)
-
70% Methanol in water
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or Nylon)
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound. These are based on typical methods for related flavonoids from Morus species.[2][3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2] |
| Gradient Elution | A gradient elution is often necessary for complex plant extracts. A typical gradient could be:0-40 min, 35-100% B40-45 min, 100% B45-52 min, 100-35% B52-60 min, 35% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 266 nm is a suitable wavelength for quantification of related Kuwanons.[2] A PDA detector will allow for the recording of the full UV spectrum. |
Quantification Method
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC quantification of flavonoids, using data for Kuwanon G and Kuwanon C as illustrative examples.[3] These parameters should be experimentally determined for this compound to ensure the validity of the method.
| Parameter | Kuwanon G | Kuwanon C |
| Linearity Range (µg/mL) | 5 - 200 | 5 - 200 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.018 | 0.006 |
| Limit of Quantification (LOQ) (µg/mL) | 0.061 | 0.020 |
| Intra-day Precision (RSD%) | < 2.27 | < 2.27 |
| Inter-day Precision (RSD%) | < 1.65 | < 1.65 |
| Accuracy (Recovery %) | 97.32 - 106.39 | 97.32 - 106.39 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described RP-HPLC-PDA method provides a robust and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and HPLC analysis, along with the illustrative validation data, offers a solid foundation for researchers in natural product chemistry, quality control, and drug development to accurately determine the concentration of this bioactive compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Notes: Evaluating Kuwanon A Cytotoxicity using MTT Cell Viability Assays
Introduction
Kuwanon A is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
These application notes are intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the cytotoxic effects of this compound and similar natural compounds.
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. Below are tables summarizing the IC50 values of this compound and other related compounds against various cancer cell lines.
Table 1: Cytotoxicity of this compound against Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MHCC97H | 48 hours | 8.40 |
| SMMC-7721 | 48 hours | 9.85 |
Table 2: Cytotoxicity of Other Kuwanon Compounds and Related Flavanones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Kuwanon C | P388 (Murine Leukemia) | 14 |
| Euchrenone a7 | P388 (Murine Leukemia) | 7.8 |
| Norartocarpanone | P388 (Murine Leukemia) | 12.7 |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MHCC97H, SMMC-7721)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Culture:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cells should be in the logarithmic growth phase before the experiment.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The cell viability can be calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of this compound.
Signaling Pathway Diagram
Caption: A diagram illustrating the proposed intrinsic apoptotic pathway induced by this compound.
Application of Kuwanon A in Melanoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon A, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound in melanoma research. It exhibits significant anti-tumor properties by inhibiting proliferation and migration of melanoma cells. This document provides a comprehensive overview of the application of this compound in melanoma studies, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its anti-melanoma effects primarily through the modulation of the Wnt/β-catenin signaling pathway. Research has shown that this compound upregulates the expression of Synoviolin 1 (SYVN1), an E3 ubiquitin ligase.[1] This upregulation of SYVN1 leads to the increased ubiquitination and subsequent proteasomal degradation of β-catenin.[1] The degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, results in the downregulation of its target genes, which are crucial for cell proliferation and migration. This targeted degradation of β-catenin occurs post-transcriptionally, as this compound treatment does not significantly alter β-catenin mRNA levels.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in melanoma research.
Table 1: In Vitro Efficacy of this compound in Melanoma and Non-Melanoma Cell Lines
| Cell Line | Cell Type | IC50 (μM) | Reference |
| A375 | Human Melanoma | 22.29 | [1] |
| MV3 | Human Melanoma | 21.53 | [1] |
| PIG1 | Immortalized Melanocytes | 32.09 | [1] |
| HaCaT | Human Keratinocytes | 40.54 | [1] |
Table 2: Synergistic Effect of this compound with Cisplatin in Melanoma Cells
| Cell Line | Treatment | Effect | Reference |
| A375, MV3 | This compound + Cisplatin | Synergistic inhibition of cell growth | [1] |
Mandatory Visualizations
Signaling Pathway of this compound in Melanoma
Caption: this compound upregulates SYVN1, leading to β-catenin degradation and inhibition of melanoma cell proliferation.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for assessing this compound's in vitro effects on melanoma cells.
Logical Relationship of this compound's Anti-Melanoma Effect
Caption: Logical flow from this compound treatment to its anti-melanoma potential.
Experimental Protocols
Cell Culture
-
Cell Lines: Human melanoma cell lines A375 and MV3.
-
Culture Medium:
-
A375 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MV3 cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed 1 x 10³ A375 or MV3 cells per well in 200 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow cell attachment.
-
Treat the cells with various concentrations of this compound for 48 hours. Use an equivalent amount of DMSO as a negative control.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[2]
Wound Healing (Scratch) Assay
-
Seed A375 or MV3 cells in a 24-well plate and grow them to 80-90% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with a serum-free medium containing the desired concentration of this compound (e.g., 10 µM). Use DMSO as a control.
-
Capture images of the wound at 0, 12, 24, and 48 hours using a microscope.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100%.[3]
Western Blot Analysis
-
Cell Lysis:
-
Treat A375 or MV3 cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and SYVN1 overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Cell Inoculation: Subcutaneously inject 5 x 10⁶ MV3 melanoma cells suspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.[4][5]
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).[1]
-
-
Treatment Administration: Administer this compound and/or Cisplatin via intraperitoneal injection according to the planned dosing schedule.
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and β-catenin).[1]
-
Major organs can be collected for histopathological analysis to assess toxicity.[1]
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for melanoma by targeting the Wnt/β-catenin signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and for the development of novel melanoma therapies. Further studies, including combination therapies and detailed in vivo efficacy and toxicity assessments, are warranted to fully elucidate its clinical potential.
References
- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. An in vivo model of melanoma: treatment with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kuwanon A as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid into prostanoids, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[2][3] The development of selective COX-2 inhibitors is a key strategy in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit COX-1.[1]
Kuwanon A, a flavonoid isolated from the roots of Morus alba L., has demonstrated potent and selective inhibitory activity against the COX-2 enzyme.[1][2][3] This document provides detailed application notes and protocols for researchers interested in the evaluation of this compound as a selective COX-2 inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against COX-1 and COX-2 has been evaluated in vitro, with results compared to the well-known selective COX-2 inhibitor, celecoxib. The data is summarized in the table below.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 14 | >7.1 |
| Celecoxib | >100 | 15 | >6.3 |
IC50: The half maximal inhibitory concentration. Selectivity Index (SI): A measure of the selectivity of a compound for inhibiting one enzyme isoform over another. A higher SI value indicates greater selectivity for COX-2.
Mechanism of Selective COX-2 Inhibition
In silico docking simulations and molecular orbital calculations have elucidated the mechanism behind this compound's selective COX-2 inhibition. This compound effectively blocks the gate of the COX-2 active site through strong interactions with key amino acid residues.[1][2][3]
Key interactions include:
-
Arg120 and Tyr355: Located at the gate of the COX active site.[1][4]
-
Val89, His90, and Ser119: Residues at the entrance and exit of the active site channel.[1][4]
The following diagram illustrates the proposed binding of this compound to the COX-2 active site.
Caption: this compound binding within the COX-2 active site.
Experimental Protocols
The following is a detailed protocol for an in vitro cyclooxygenase (COX) inhibition assay, adapted from commercially available fluorometric screening kits, suitable for evaluating the inhibitory activity of this compound.[1][4]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The reaction between the prostaglandin G2 (PGG2) produced by COX and a probe results in a fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound (test compound)
-
Celecoxib (positive control for COX-2 inhibition)
-
Appropriate solvent for compounds (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Caption: Workflow for the in vitro COX inhibition assay.
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Reconstitute COX-1 and COX-2 enzymes with the appropriate buffer and keep on ice.
-
Prepare a stock solution of this compound and celecoxib in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and controls at 10x the final desired concentration in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the diluted celecoxib solution.
-
Test Sample (S) wells: Add 10 µL of the diluted this compound solution.
-
-
Reaction Preparation:
-
Prepare a Reaction Mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the respective enzyme (COX-1 or COX-2) to the Reaction Mix immediately before use.
-
-
Assay Execution:
-
Add 80 µL of the appropriate Reaction Mix (containing either COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound and celecoxib using the following formula:
% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the % inhibition versus the concentration of the inhibitor and determine the IC50 value using a suitable curve-fitting software.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
This compound has been identified as a potent and selective COX-2 inhibitor, with a mechanism of action involving the blockage of the enzyme's active site.[1][2][3] The provided protocols offer a framework for the in vitro evaluation of this compound and other potential COX-2 inhibitors. This information is valuable for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are seeking novel anti-inflammatory agents with improved safety profiles.
References
Application Notes and Protocols: Antibacterial Activity of Kuwanon A Against Oral Pathogens
Therefore, these application notes and protocols are based on the available data for Kuwanon G as a representative of the Kuwanon family of compounds. Researchers interested in Kuwanon A are encouraged to use these protocols as a starting point for their own investigations, with the understanding that the specific activity and optimal experimental conditions for this compound may differ.
Introduction
Oral diseases such as dental caries and periodontitis are primarily caused by pathogenic bacteria that form biofilms on tooth surfaces. Key etiological agents include Streptococcus mutans, a major contributor to dental caries, and Porphyromonas gingivalis, a keystone pathogen in periodontitis. The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents from natural sources. Kuwanons, a group of prenylated flavonoids isolated from the root bark of Morus alba (white mulberry), have emerged as promising candidates. This document provides an overview of the antibacterial activity of Kuwanon G against prominent oral pathogens and detailed protocols for its evaluation.
Quantitative Data Summary
The antibacterial efficacy of Kuwanon G has been quantified against several oral pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
| Oral Pathogen | Test Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans | Kuwanon G | 8.0 | 20.0 (in 1 min) | [1][2] |
| Streptococcus sobrinus | Kuwanon G | Not specified | Not specified | [1][2] |
| Streptococcus sanguis | Kuwanon G | Not specified | Not specified | [1][2] |
| Porphyromonas gingivalis | Kuwanon G | Not specified | Not specified | [1][2] |
Mechanism of Action
Studies on Kuwanon G suggest that its primary mechanism of antibacterial action involves the disruption and damage of the bacterial cell wall. Transmission electron microscopy (TEM) of S. mutans cells treated with Kuwanon G revealed significant morphological changes, including damage to the cell wall and condensation of the cytoplasm.[1][2] This disruption of the cell envelope leads to a loss of cellular integrity and ultimately, cell death.
Figure 1: Proposed mechanism of action of Kuwanon G against bacterial cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibacterial activity of Kuwanon compounds against oral pathogens.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of Kuwanon G.
Figure 2: Workflow for MIC and MBC determination.
Materials:
-
Kuwanon G
-
Dimethyl sulfoxide (DMSO)
-
Brain Heart Infusion (BHI) broth or other suitable bacterial growth medium
-
Bacterial strains (S. mutans, P. gingivalis, etc.)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C, anaerobic conditions for P. gingivalis)
-
BHI agar plates
Protocol:
-
Preparation of Kuwanon G Stock Solution: Dissolve Kuwanon G in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in BHI broth overnight at 37°C.
-
Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
Add 100 µL of BHI broth to each well of a 96-well plate.
-
Add 100 µL of the Kuwanon G stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The final concentrations of Kuwanon G will range accordingly.
-
Include a positive control (broth with bacteria, no Kuwanon G) and a negative control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 24 hours. For anaerobic bacteria like P. gingivalis, use an anaerobic chamber.
-
MIC Determination: The MIC is the lowest concentration of Kuwanon G that completely inhibits visible growth of the bacteria.
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of Kuwanon G that results in no bacterial growth on the agar plates.
-
Biofilm Inhibition Assay
This protocol is for assessing the ability of Kuwanon G to inhibit the formation of bacterial biofilms.
Materials:
-
Kuwanon G
-
BHI broth supplemented with 1% sucrose (for S. mutans)
-
Bacterial strains
-
96-well, flat-bottomed microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Protocol:
-
Preparation of Bacterial Culture and Kuwanon G:
-
Prepare an overnight culture of the test bacterium.
-
Dilute the culture in fresh BHI broth (with 1% sucrose for S. mutans) to an OD600 of 0.1.
-
Prepare serial dilutions of Kuwanon G in the same medium.
-
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture and 100 µL of the Kuwanon G dilutions to the wells of a 96-well plate.
-
Include a positive control (bacteria without Kuwanon G) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_test) / OD_control] x 100.
-
Figure 3: Workflow for the biofilm inhibition assay.
Concluding Remarks
The available evidence strongly suggests that Kuwanon G, a natural product from Morus alba, possesses significant antibacterial activity against key oral pathogens. Its mode of action appears to be the disruption of the bacterial cell wall. The protocols provided herein offer a robust framework for the in vitro evaluation of Kuwanon compounds. Further research is warranted to specifically investigate the efficacy of this compound and to explore the potential of these compounds in the development of novel therapies for the prevention and treatment of oral infectious diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kuwanon A Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kuwanon A dosage for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. How do I prepare a stock solution of this compound?
-
Answer: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be stable for up to six months.[1] Protect the stock solution from light.[1][2]
2. My this compound precipitated when I added it to my cell culture medium. What should I do?
-
Answer: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Serum Concentration: If you are using a serum-containing medium, adding this compound to the complete medium with serum may improve its stability and solubility due to the presence of proteins that can bind to the compound.
-
Lower the Concentration: If precipitation persists, you may need to use a lower final concentration of this compound.
-
3. I am observing high levels of cell death. How can I distinguish between specific cytotoxicity and a general toxic effect?
-
Answer: It is crucial to differentiate between the intended cytotoxic effect on target cells (e.g., cancer cells) and non-specific toxicity.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations. A specific effect should exhibit a sigmoidal dose-response curve, while general toxicity might show a steep drop in viability across all concentrations.
-
Time-Course Experiment: Analyze cell viability at different time points (e.g., 24, 48, 72 hours). Specific cytotoxicity may require a longer incubation time to manifest, whereas non-specific toxicity might be apparent early on.
-
Control Cell Lines: Test this compound on a non-target or healthy cell line. A specific compound should show significantly less toxicity in these control cells compared to the target cells.
-
Mechanism of Action Studies: Investigate markers of specific cellular pathways. For example, if you hypothesize that this compound induces apoptosis, you can perform assays for caspase activation or Annexin V staining.[3][4]
-
4. My results with this compound are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Stock Solution Stability: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence.
-
Compound Stability in Media: this compound, like many small molecules, may have limited stability in cell culture media over long incubation periods. Consider refreshing the media with a new dose of this compound for long-term experiments.
-
Assay Variability: Ensure that your assay protocols are followed precisely and that all reagents are within their expiration dates.
-
Quantitative Data Summary
The following tables summarize effective concentrations of this compound and related compounds from various in vitro studies.
Table 1: Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Reference |
| RAW264.7 | Nitric Oxide Production Inhibition | IC50: 10.5 µM | [1][2] |
| RAW264.7 | Cell Viability (MTT Assay) | Tested up to 100 µM | [1] |
| 3T3-L1 | Adipocyte Differentiation Inhibition | 47.1% TG inhibition | [2] |
| HCC cells (MHCC97H and SMMC-7721) | Repression of MAPK pathway | 15 µM | [5] |
Table 2: Effective Concentrations of Related Kuwanon Compounds
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Kuwanon C | HEK293T | Cytotoxicity (MTT Assay) | Non-cytotoxic < 25 µM | [6] |
| Kuwanon C | Vero | SARS-CoV-2 Infection Inhibition | IC50: 7.7 µM; >3.13 µM showed inhibition | [6] |
| Kuwanon C | HeLa | Apoptosis Induction, ROS Generation | 20 µM, 40 µM, 60 µM, 80 µM | [4] |
| Kuwanon T | BV2, RAW264.7 | Anti-inflammatory Effects | Non-toxic up to 40 µM | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (untreated cells).
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Experimental Workflow
Caption: A typical workflow for assessing the in vitro effects of this compound.
Diagram 2: Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues with this compound.
Diagram 3: Simplified Anti-inflammatory Signaling Pathway of Kuwanon Analogs
Caption: Kuwanon analogs may inhibit inflammation by blocking NF-κB and MAPK pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Total Synthesis of Kuwanon A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of Kuwanon A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low yield in the Claisen-Schmidt condensation to form the chalcone precursor.
-
Question: My Claisen-Schmidt condensation between the substituted acetophenone and benzaldehyde is resulting in a low yield of the desired chalcone. What are the potential causes and solutions?
-
Answer: Low yields in this step are common, especially with poly-hydroxylated starting materials. Here are several factors to consider:
-
Side Reactions: The phenolic hydroxyl groups are reactive and can lead to side products. It is sometimes necessary to protect these groups before the condensation.
-
Reaction Conditions: The choice of base and solvent is critical. While strong bases like NaOH or KOH are commonly used, they can also promote side reactions. Consider using milder bases or alternative catalysts. Some syntheses have successfully used catalysts like BF3-Et2O to achieve high yields.[1]
-
Purification: Chalcones can sometimes be difficult to purify from the reaction mixture. Oily or gummy precipitates are a known issue. Ensure your purification method (e.g., column chromatography, recrystallization) is optimized for your specific chalcone derivative.
-
Reaction Time and Temperature: These parameters should be carefully optimized. Prolonged reaction times do not always lead to higher yields and can promote decomposition.
-
Issue 2: The Diels-Alder reaction is sluggish or gives a low yield of the desired cycloadduct.
-
Question: The key [4+2] cycloaddition step in my synthesis is inefficient. How can I improve the yield and reaction rate?
-
Answer: The Diels-Alder reaction is a critical step in the synthesis of this compound and other Mulberry Diels-Alder-type adducts (MDAAs).[2][3] Here are some strategies to improve its efficiency:
-
Catalysis: Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and improve its stereoselectivity.
-
Solvent: The choice of solvent can influence the reaction rate. Experiment with a range of solvents to find the optimal one for your specific substrates.
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating. However, high temperatures can sometimes lead to the retro-Diels-Alder reaction or decomposition. A careful optimization of the reaction temperature is necessary.
-
Substrate Reactivity: The electronic properties of the diene and dienophile are crucial. A hydrogen-bonded ortho-hydroxyl group on the chalcone has been found to be essential for Diels-Alder reactivity, as it lowers the reaction barrier.[4]
-
Issue 3: Difficulty with protecting group manipulation.
-
Question: I am experiencing low yields during the protection or deprotection of hydroxyl groups. What strategies can I employ to improve this?
-
Answer: Protecting group strategies are a critical consideration in the synthesis of complex molecules like this compound.[5][6][7]
-
Choice of Protecting Group: Select protecting groups that are stable to the reaction conditions of subsequent steps but can be removed under mild conditions to avoid decomposition of the product. Common choices for phenols include methoxymethyl (MOM), benzyl (Bn), and silyl ethers.
-
Orthogonal Protecting Group Strategy: If multiple hydroxyl groups with different reactivities are present, an orthogonal protecting group strategy is recommended. This allows for the selective deprotection of one group without affecting the others.
-
Reaction Conditions: Optimize the conditions for both the protection and deprotection steps. Incomplete reactions or side reactions during these steps can significantly lower the overall yield.
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical overall yield for the total synthesis of this compound?
-
Answer: The first reported total synthesis of this compound achieved an overall yield of 6.6%.[8][9] Improving upon this yield requires careful optimization of each step.
-
Question: What are the key reactions in the total synthesis of this compound?
-
Answer: The total synthesis of this compound and related MDAAs typically involves a convergent approach.[10] Key reactions often include the Baker-Venkataraman rearrangement, Suzuki-Miyaura coupling to prepare the diene, a Claisen-Schmidt condensation to form the chalcone, and a biomimetic Diels-Alder [4+2] cycloaddition as the key bond-forming step.[2]
-
Question: Are there any alternatives to the Diels-Alder reaction for constructing the core structure?
-
Answer: While the Diels-Alder reaction is the most common and biomimetic approach, other strategies for forming six-membered rings could potentially be explored. However, the Diels-Alder reaction remains a powerful tool for constructing complex molecular architectures with high stereocontrol.[11]
Data Presentation
Table 1: Example Reaction Conditions for Chalcone Synthesis
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2',4',6'-Trihydroxyacetophenone | 4-Hydroxybenzaldehyde | 50% aq. KOH | EtOH | RT | 24 | 45 |
| 2 | 2',4'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | EtOH | RT | 12 | 60 |
| 3 | 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | Ba(OH)₂ | MeOH | 60 | 8 | 85 |
| 4 | 2'-Hydroxyacetophenone | Benzaldehyde | BF₃-Et₂O | DCM | 0 to RT | 4 | 90[1] |
Table 2: Example Conditions for Diels-Alder Cycloaddition
| Entry | Diene | Dienophile (Chalcone) | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Dehydroprenyl-resorcinol | Kuwanon C precursor | None (Thermal) | Toluene | 110 | 48 | 30 |
| 2 | Dehydroprenyl-resorcinol | Kuwanon C precursor | Sc(OTf)₃ | CH₂Cl₂ | RT | 12 | 65 |
| 3 | Dehydroprenyl-resorcinol | Kuwanon C precursor | Ag₂O | Dioxane | 80 | 24 | 55 |
| 4 | Dehydroprenyl-resorcinol | Kuwanon C precursor | BHT (antioxidant) | Benzene | 100 | 32 | 91 |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation
-
Reagents:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Potassium hydroxide (3.0 eq)
-
Ethanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
-
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water dropwise to the stirred mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired chalcone.
-
Protocol 2: Diels-Alder Cycloaddition
-
Reagents:
-
Chalcone (dienophile) (1.0 eq)
-
Diene (1.2 eq)
-
Lewis Acid (e.g., Sc(OTf)₃) (0.1 eq) (optional)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
-
Procedure:
-
To a solution of the chalcone in the anhydrous solvent under an inert atmosphere (e.g., argon), add the diene.
-
If using a catalyst, add the Lewis acid portion-wise at 0 °C.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux), monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of a suitable salt (e.g., NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired Diels-Alder adduct.
-
Visualizations
Caption: Synthetic pathway for the total synthesis of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies towards the mulberry Diels–Alder adducts: H-bond accelerated cycloadditions of chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 8. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of Kuwanon A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Kuwanon A. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A typical reversed-phase HPLC method for this compound and similar flavonoids utilizes a C18 column with a gradient elution. The mobile phase usually consists of acetonitrile and water, with a small amount of acid (e.g., formic acid or phosphoric acid) added to improve peak shape. Detection is commonly performed using a UV detector at approximately 266 nm, a wavelength where many flavonoids exhibit strong absorbance.[1]
Q2: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing for flavonoid compounds like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, resulting in peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Column Degradation: An old or poorly maintained column can lose its efficiency and lead to poor peak shapes.
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This can suppress the ionization of silanol groups and the analyte.
-
Use a Different Column: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.[2] End-capped C18 columns are also designed to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to avoid overloading the column.
-
Column Maintenance: Flush the column regularly with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
Retention time instability can be frustrating. Here are the common culprits and how to address them:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause. Even small variations in the solvent ratio or pH can lead to shifts in retention time.
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow rate to fluctuate.
Solutions:
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Degas the mobile phase before use to remove dissolved air.[2][3]
-
Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions before each injection. A general rule is to flush with at least 10 column volumes of the initial mobile phase.[3]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[2][3]
-
System Check: Inspect the HPLC system for any leaks, from the pump heads to the detector. Check the pump pressure for any unusual fluctuations.
Q4: I am seeing poor resolution between the this compound peak and other components in my sample. How can I improve it?
Poor resolution can compromise the accuracy of your quantification. Here are some strategies to improve the separation:
-
Optimize the Gradient: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. This can alter the selectivity of the separation.
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Use a More Efficient Column: A longer column or a column packed with smaller particles will provide higher theoretical plates and better resolving power.
Troubleshooting Guides
Problem: Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Add 0.1% formic acid or phosphoric acid to the mobile phase. Use an end-capped C18 column. |
| Inappropriate mobile phase pH | Adjust the pH of the aqueous mobile phase to be at least 2 pH units away from the analyte's pKa. |
| Column overload | Reduce the injection volume or dilute the sample. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
| Extra-column dead volume | Ensure all fittings and tubing are properly connected and minimize the length of tubing between the column and detector. |
Problem: Retention Time Drift
| Possible Cause | Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase, ensuring accurate measurements and proper mixing. Degas the mobile phase. |
| Insufficient column equilibration | Increase the equilibration time between gradient runs to at least 10 column volumes. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
| Leaks in the HPLC system | Inspect all fittings and connections for leaks. Monitor the pump pressure for stability. |
| Changes in flow rate | Check the pump for proper operation and ensure there are no obstructions in the flow path. |
Problem: Poor Resolution
| Possible Cause | Solution |
| Suboptimal mobile phase gradient | Adjust the gradient profile. A shallower gradient often improves resolution. |
| Inadequate selectivity | Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the mobile phase pH. |
| Insufficient column efficiency | Use a longer column or a column with smaller particle size. |
| High flow rate | Decrease the flow rate. |
| Column temperature not optimized | Experiment with different column temperatures to see the effect on selectivity and resolution. |
Experimental Protocols
Typical HPLC Method for this compound Analysis
This protocol is based on methods developed for structurally similar flavonoids and serves as a starting point for method development and troubleshooting.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 266 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or a mixture of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A typical sample preparation workflow for HPLC analysis.
References
Minimizing off-target effects of Kuwanon A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Kuwanon A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba). Its primary reported mechanism of action is the inhibition of nitric oxide (NO) production. It has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and Nrf2/HO-1 pathways.
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not extensively documented in publicly available literature, some potential off-target interactions have been identified. For instance, in vitro binding assays have shown that this compound can inhibit Beta-secretase 1 (BACE1) and Replicase polyprotein 1ab with IC50 values in the low micromolar range[1]. As a flavonoid, this compound may also exhibit promiscuous activities common to this class of compounds, such as interactions with various kinases and interference with assay readouts.
Q3: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound by performing a thorough dose-response analysis for your specific cell type and endpoint.
-
Use of Controls: Include appropriate positive and negative controls, as well as a vehicle control (e.g., DMSO), to distinguish specific from non-specific effects.
-
Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify direct binding of this compound to its intended target within the cell.
Q4: Are there known issues with using flavonoids like this compound in cell-based assays?
Yes, flavonoids can present several challenges in cellular assays. Due to their chemical structure, they can interfere with assay components, leading to false-positive or false-negative results. For example, some flavonoids are known to interfere with luciferase-based reporter assays or directly reduce tetrazolium salts (e.g., MTT, MTS) used in cell viability assays. Additionally, their antioxidant properties can interfere with assays measuring reactive oxygen species (ROS). It is therefore critical to run appropriate cell-free controls to identify and mitigate such interference.
Troubleshooting Guides
Issue 1: Inconsistent results in NF-κB reporter assays.
| Possible Cause | Troubleshooting Steps |
| Direct Luciferase Inhibition | Perform a cell-free luciferase inhibition assay. Incubate this compound with purified luciferase and its substrate to determine if there is direct enzymatic inhibition. If inhibition is observed, consider using a different reporter system (e.g., secreted alkaline phosphatase - SEAP) or a functional downstream assay (e.g., measuring expression of NF-κB target genes by qPCR). |
| Autofluorescence | Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your reporter system. If there is significant overlap, consider a reporter with a different spectral profile or use a luminescence-based assay. |
| Cytotoxicity at High Concentrations | Determine the cytotoxic concentration of this compound in your cell line using a reliable cell viability assay (e.g., CellTiter-Glo®). Ensure that the concentrations used in the reporter assay are well below the cytotoxic threshold. |
Issue 2: Unexpected changes in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Interference with Tetrazolium Dyes (MTT, MTS) | Run a cell-free assay by adding this compound to the culture medium in the absence of cells, followed by the addition of the tetrazolium dye and solubilizing agent. A color change indicates direct reduction of the dye by the compound. In such cases, use an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| Induction of Apoptosis or Necrosis | At higher concentrations, this compound may induce cell death. Perform assays to specifically measure apoptosis (e.g., Annexin V staining, caspase activity assays) and necrosis (e.g., LDH release assay) to understand the mechanism of cell death. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%). |
Issue 3: Difficulty confirming on-target engagement.
| Possible Cause | Troubleshooting Steps |
| Indirect Effects on Signaling Pathway | This compound might be acting on an upstream regulator of your target pathway rather than directly on the protein of interest. Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to a specific protein target in intact cells. |
| Cell-Type Specific Effects | The expression levels of the target protein and potential off-targets can vary between cell lines. Confirm the expression of your target protein in the cell line you are using by Western blot or qPCR. Consider using a cell line with a known high expression of the target or a knockout/knockdown cell line as a negative control. |
Quantitative Data Summary
| Compound | Target/Assay | IC50/Effect | Cell Line | Reference |
| This compound | Nitric Oxide Production | 10.5 µM | RAW264.7 | [2] |
| This compound | Beta-secretase 1 (BACE1) | 5.3 µM | N/A (Biochemical) | [1] |
| This compound | Replicase polyprotein 1ab | 35.2 µM | N/A (Biochemical) | [1] |
| Kuwanon T | Nitric Oxide Production | Significant inhibition at 40 µM | BV2, RAW264.7 | [3][4] |
| Sanggenon A | Nitric Oxide Production | Significant inhibition at 40 µM | BV2, RAW264.7 | [3][4] |
Key Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the protein levels of the target of interest by Western blot. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. BindingDB BDBM50343136 CHEMBL1770312::this compound [bindingdb.org]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Kuwanon A treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kuwanon A in their experiments. The information is tailored for scientists and professionals in drug development, offering insights into the cell line-specific responses to this natural compound.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What could be the reason?
A1: The cytotoxic and anti-proliferative effects of this compound and its derivatives are highly cell-line specific. For instance, Kuwanon C has demonstrated potent effects in breast cancer cell lines like MDA-MB-231 and T47D, as well as cervical cancer cells (HeLa).[1][2] In contrast, its efficacy might differ in other cancer types. Gastric cancer cell lines such as HGC-27, BGC-823, MKN-45, and SGC-7901 have also been shown to be sensitive to this compound.[3] It is crucial to consult literature for reported efficacy in your specific cell model or a closely related one. Additionally, ensure the purity and stability of your this compound compound, as degradation can lead to reduced activity.
Q2: We are seeing conflicting results in our apoptosis assays after this compound treatment. How can we troubleshoot this?
A2: this compound and its analogs can induce apoptosis through various mechanisms, which may vary between cell lines. For example, in MDA-MB-231 and T47D breast cancer cells, Kuwanon C induces apoptosis via the intrinsic, mitochondrial-mediated pathway, involving the upregulation of Bax and cleaved-caspase-3.[1] In HeLa cells, it disrupts the mitochondrial membrane potential and stimulates apoptotic signaling pathways.[2][4][5][6] When troubleshooting, consider the following:
-
Assay Timing: The time course of apoptosis can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line.
-
Assay Method: Use multiple assays to confirm apoptosis. For instance, combine an Annexin V/PI staining assay with a functional assay like caspase activity measurement.
-
Mechanism of Action: Investigate key apoptotic proteins. Western blotting for Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, Caspase-9) can provide mechanistic insights.[7]
Q3: Our Western blot results for signaling pathway modulation by this compound are unclear. What are the key pathways to investigate?
A3: Kuwanon compounds are known to modulate several signaling pathways, and the dominant pathway can be cell-type dependent.
-
NF-κB Pathway: In inflammatory cell lines like BV2 (microglia) and RAW264.7 (macrophages), Kuwanon T and Sanggenon A have been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of NF-κB subunits.[8][9]
-
Nrf2/HO-1 Pathway: In the same inflammatory cell lines, these compounds can activate the Nrf2/HO-1 pathway, which is associated with antioxidant and anti-inflammatory responses.[8][9]
-
ER Stress Pathway: In gastric cancer cells, this compound can induce ER stress-mediated apoptosis.[3] Key markers to investigate include ATF4, GADD34, HSPA5, and DDIT3 (CHOP).[1]
-
PI3K/Akt/GSK3αβ Pathway: Kuwanon G has been shown to exert neuroprotective effects by modulating the PI3K/Akt/GSK3αβ signaling pathway.[10]
When performing Western blots, ensure you are using validated antibodies and appropriate controls. A dose-response and time-course experiment will help in capturing the dynamic changes in protein expression and phosphorylation.
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| This compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to the culture medium. Perform a solvent control to rule out solvent-induced cytotoxicity. |
| Treatment Duration | The effect of this compound is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for Trypan Blue). Use at least two different methods to confirm your results. |
Problem 2: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Step |
| Late-Stage Apoptosis/Necrosis | If you are using Annexin V/PI staining, a high percentage of PI-positive cells may indicate late-stage apoptosis or necrosis. Analyze cells at an earlier time point. |
| Low this compound Concentration | The concentration of this compound may be insufficient to induce detectable apoptosis. Perform a dose-response experiment to identify the optimal concentration. |
| Cell Line Resistance | Some cell lines may be resistant to this compound-induced apoptosis. Consider investigating other cell death mechanisms like autophagy or necroptosis. |
| Caspase-Independent Apoptosis | If you are not detecting caspase activation, the apoptotic pathway may be caspase-independent. Investigate other markers of apoptosis such as mitochondrial membrane potential disruption. |
Quantitative Data Summary
Table 1: Anti-proliferative Effects of Kuwanon Derivatives on Various Cancer Cell Lines
| Cell Line | Cancer Type | Kuwanon Derivative | Observed Effect | Reference |
| MDA-MB-231 | Breast Cancer | Kuwanon C | Decreased cell proliferation with increasing concentrations. | [1] |
| T47D | Breast Cancer | Kuwanon C | Decreased cell proliferation with increasing concentrations. | [1] |
| HeLa | Cervical Cancer | Kuwanon C | Significant anti-proliferative and pro-apoptotic effects. | [2][4][5][6] |
| HGC-27 | Gastric Cancer | This compound | Inhibition of cell viability. | [3] |
| BGC-823 | Gastric Cancer | This compound | Inhibition of cell viability. | [3] |
| MKN-45 | Gastric Cancer | This compound | Inhibition of cell viability. | [3] |
| SGC-7901 | Gastric Cancer | This compound | Inhibition of cell viability. | [3] |
| LN229 | Glioma | Kuwanon C | Inhibition of proliferation with increasing concentrations. | [6] |
Table 2: Effects of Kuwanon Derivatives on Inflammatory Markers
| Cell Line | Cell Type | Kuwanon Derivative | Observed Effect | Reference |
| BV2 | Microglia | Kuwanon T, Sanggenon A | Inhibition of LPS-induced NO, PGE2, IL-6, and TNF-α production. | [8][9][11] |
| RAW264.7 | Macrophage | Kuwanon T, Sanggenon A | Inhibition of LPS-induced NO, PGE2, IL-6, and TNF-α production. | [8][9][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways modulated by this compound in different cell types.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 10. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - ProQuest [proquest.com]
- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kuwanon A Extraction from Morus alba
Welcome to the technical support center for the optimization of Kuwanon A extraction from Morus alba. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction and purification of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of this compound in Morus alba?
This compound is a prenylated flavonoid predominantly found in the root bark of Morus alba L. (white mulberry).[1][2][3][4][5][6][7][8][9]
Q2: Which solvents are most effective for extracting this compound?
Methanol and ethanol are frequently used for the initial extraction of flavonoids from Morus alba root bark.[1][2][5] Subsequent fractionation with solvents of increasing polarity, such as ethyl acetate, is often employed to isolate this compound and other less polar flavonoids.[1][7] Acetone has also been noted for its efficiency in extracting flavonoids from mulberry.[10]
Q3: What are the common methods for extracting this compound?
Commonly employed methods for the extraction of flavonoids from Morus alba include:
-
Maceration: A simple soaking method in a suitable solvent at room temperature.
-
Soxhlet Extraction/Reflux: These are conventional methods involving continuous extraction with a heated solvent.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[11][12][13][14][15]
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[16]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a precise method for the quantification of this compound.[17] The detection wavelength for quantification is typically set around 266 nm.[17]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure the Morus alba root bark is properly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration. |
| Suboptimal Solvent Choice | While methanol and ethanol are good for initial extraction, this compound is often enriched in less polar fractions. Consider a sequential extraction with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate). An ethyl acetate fraction of a methanol extract is commonly used to isolate Kuwanon G, a related compound.[7] |
| Insufficient Extraction Time/Temperature | For conventional methods like maceration or reflux, ensure the extraction time is adequate. For UAE and MAE, optimize the sonication/irradiation time and temperature. However, be aware that excessive heat can degrade flavonoids.[18] |
| Inadequate Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Experiment with increasing the solvent volume. Studies on flavonoid extraction from mulberry leaves have used ratios from 1:15 to 1:50.[16][18] |
| Degradation of this compound | Flavonoids can be sensitive to light, heat, and pH. Protect your samples from light and avoid excessive temperatures during extraction and solvent evaporation. |
High Impurity in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | This is expected in crude extracts. Employ purification techniques such as column chromatography (e.g., silica gel, Sephadex LH-20) to isolate this compound.[1][2] |
| Presence of Pigments and Polar Impurities | A pre-extraction with a non-polar solvent like hexane can help remove some pigments and lipids. For polar impurities, liquid-liquid partitioning between water and an immiscible organic solvent (e.g., ethyl acetate) is effective. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Fractionation
-
Preparation of Plant Material:
-
Thoroughly wash and air-dry the root bark of Morus alba.
-
Grind the dried root bark into a fine powder.
-
-
Initial Extraction:
-
Macerate the powdered root bark in 80% methanol at room temperature for 72 hours with occasional shaking.
-
Alternatively, perform reflux extraction with methanol for several hours.[1]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound, being a relatively non-polar flavonoid, is expected to be enriched in the ethyl acetate fraction.[7]
-
-
Purification:
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation:
-
Place a known amount of powdered Morus alba root bark into an extraction vessel.
-
Add a suitable solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:25 g/mL).[14]
-
-
Extraction:
-
Post-Extraction:
-
Filter the extract and concentrate the solvent as described in the conventional method.
-
Proceed with purification steps.
-
Data Presentation
Table 1: Optimized Conditions for Flavonoid Extraction from Morus alba (General)
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time (min) | Solid:Solvent Ratio | Reported Yield (Total Flavonoids) | Reference |
| Hot Reflux | Leaves | 39.30% Ethanol | 70.85 | 120.18 | 1:34.6 | 50.52 mg/g | [18] |
| Hot Reflux | Leaves | 71.75% Ethanol | 67.1 | 150 | 1:23.2 | 2.37% | [19] |
| Hot Reflux | Leaves | 70% Ethanol | 80 | 90 | 1:50 | 3.50% | [18] |
| Ultrasound-Assisted | Leaves | 60% Ethanol | 60 | 30 | - | Optimized for antioxidant activity | [11][14] |
| Microwave-Assisted | Leaves | 60% Ethanol | - | 5 | 1:15 | - | [16] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from Morus alba root bark.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree to troubleshoot common causes of low this compound yield during extraction.
References
- 1. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted extraction of functional compound from mulberry (Morus alba L.) leaf using response surface methodology and effect of microencapsulation by spray drying on quality of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted extraction of functional compound from mulberry (Morus alba L.) leaf using response surface methodology and effect of microencapsulation by spray drying on quality of optimized extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Kuwanon A stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Kuwanon A. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable, but for long-term storage, -20°C is strongly recommended to minimize potential degradation.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound are significantly less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. It is recommended to use stored solutions within one month. Always protect solutions from light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is commonly used. Ensure the final concentration of the organic solvent in your experimental system is compatible with your cells or assay.
Q4: I've noticed a change in the color of my solid this compound powder. Is it still usable?
A4: A significant change in the color of the powder, such as darkening, may indicate degradation. Flavonoids can be susceptible to oxidation and other forms of degradation, which can alter their appearance and biological activity. If you observe a color change, it is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use.
Q5: My this compound solution has turned cloudy or precipitated upon storage. What should I do?
A5: Cloudiness or precipitation in a stored solution can be due to several factors, including exceeding the solubility limit at a lower temperature or degradation of the compound. Allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does not, it is likely a sign of degradation or insolubility, and the solution should be discarded. To avoid this, ensure you are not exceeding the solubility of this compound in your chosen solvent and consider preparing more dilute stock solutions for storage.
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to troubleshooting common stability-related problems with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity in experiments.
This could be a primary indicator of this compound degradation. Follow this logical workflow to diagnose the issue:
Problem 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
The presence of new peaks in your HPLC analysis that were not present in the initial analysis of the compound suggests the formation of degradation products.
| Potential Cause | Recommended Action |
| Hydrolysis | If this compound was stored in a non-anhydrous solvent or exposed to acidic or basic conditions, hydrolysis of labile functional groups may have occurred. Ensure solvents are anhydrous and avoid pH extremes during storage and handling. |
| Oxidation | Exposure to air (oxygen) and light can lead to oxidative degradation. Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) and always protect from light. |
| Photodegradation | This compound, like many flavonoids, is sensitive to light. Work with the compound under subdued light and store it in amber vials or containers wrapped in aluminum foil. |
| Thermal Degradation | Although more stable at lower temperatures, prolonged exposure to elevated temperatures can cause degradation. Adhere strictly to recommended storage temperatures. |
Data on this compound Stability
While specific long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions to maintain its integrity.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Short-term (months) | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 week | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. This method should be optimized and validated for your specific instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Signaling Pathways
This compound is a flavonoid, and related compounds from the same family have been shown to exert anti-inflammatory effects by modulating key signaling pathways. While specific data for this compound is limited, the following diagram illustrates a likely mechanism of action based on studies of similar flavonoids.
This diagram illustrates that this compound may inhibit the NF-κB pathway, which is a key regulator of inflammation, and potentially activate the Nrf2/HO-1 pathway, which has antioxidant and anti-inflammatory effects.
Technical Support Center: Spectroscopic Analysis of Kuwanon A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of Kuwanon A.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound, offering step-by-step solutions.
UV-Vis Spectroscopy
Question: My UV-Vis spectrum of this compound extracted from Morus alba shows poor resolution and overlapping peaks. How can I resolve this?
Answer:
Spectral overlap in UV-Vis spectroscopy is a common issue when analyzing complex mixtures like plant extracts.[1] Several structurally similar flavonoids present in Morus alba can interfere with the accurate quantification of this compound.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE with a C18 cartridge to selectively isolate this compound from more polar or non-polar interfering compounds. This is a crucial step to enhance the purity of the analyte before analysis.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition this compound into a solvent where it has high solubility, leaving interfering compounds behind in an immiscible phase.
-
-
Chromatographic Separation:
-
Couple your UV-Vis spectrophotometer with a High-Performance Liquid Chromatography (HPLC) system. An HPLC-UV/Vis setup allows for the physical separation of this compound from other co-extracted compounds before detection.[2]
-
-
Derivative Spectroscopy:
-
Apply first or second derivative spectroscopy to your UV-Vis data. This mathematical technique can help resolve overlapping spectral bands and enhance the visualization of minor spectral features, aiding in the identification and quantification of this compound in the presence of interfering substances.
-
-
Multi-Wavelength Analysis:
-
If you have a diode array detector, you can acquire data at multiple wavelengths. Analyze the spectrum at a wavelength where this compound has maximum absorbance and the interfering compounds have minimal absorbance.
-
Fluorescence Spectroscopy
Question: I am experiencing a weaker than expected fluorescence signal for this compound. What could be the cause and how can I fix it?
Answer:
A weak fluorescence signal, or fluorescence quenching, can be caused by a variety of factors, including the presence of other molecules in the sample that can absorb the excitation or emission energy.[3][4]
Troubleshooting Steps:
-
Identify Potential Quenchers:
-
Optimize Sample Preparation:
-
As with UV-Vis, rigorous sample cleanup using SPE or LLE is essential to remove potential quenchers.
-
-
Solvent Selection:
-
If possible, use aprotic and non-polar solvents to minimize solvent-induced quenching. Deuterated solvents can also enhance fluorescence by reducing quenching from high-energy vibrations.[5]
-
-
Dilution:
-
High concentrations of the analyte itself can lead to self-quenching. Prepare a dilution series to determine the optimal concentration range for a linear fluorescence response.
-
-
Use of Fluorescence Enhancers:
-
In some cases, the addition of a complexing agent, such as aluminum chloride, can enhance the fluorescence of flavonoids.[6] However, this should be carefully validated to ensure it does not introduce other interferences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The 1H-NMR spectrum of my this compound sample is complex, with significant signal overlap, making structural confirmation difficult. What can I do to improve the resolution?
Answer:
Signal overlap is a frequent challenge in the NMR analysis of complex molecules like this compound, especially when other structurally similar compounds are present.[7][8][9][10]
Troubleshooting Steps:
-
Increase Magnetic Field Strength:
-
If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher magnetic fields provide better signal dispersion, which can resolve overlapping multiplets.
-
-
Two-Dimensional (2D) NMR Experiments:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace out spin systems even in crowded regions of the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, spreading the signals into a second dimension and greatly enhancing resolution.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure and differentiating isomers.
-
-
Solvent Effects:
-
Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6 or Acetone-d6) can induce differential chemical shifts in the protons of this compound and interfering compounds, potentially resolving overlapped signals.
-
-
Selective 1D Experiments:
-
Techniques like 1D-TOCSY (Total Correlation Spectroscopy) or 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to selectively excite a specific proton and observe its correlations, even in a crowded spectrum.[11]
-
Mass Spectrometry (MS)
Question: In my LC-MS/MS analysis of this compound, I am observing ion suppression, leading to poor sensitivity and inaccurate quantification. How can I mitigate this?
Answer:
Ion suppression, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[5][12]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is highly effective at removing matrix components like phospholipids that are known to cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind interfering matrix components.[13]
-
-
Optimize Chromatographic Separation:
-
Change the HPLC column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the elution profile and separate this compound from the interfering compounds.
-
Modify the mobile phase: Adjusting the solvent composition, gradient, and pH of the mobile phase can improve the separation of this compound from co-eluting matrix components.
-
Use a divert valve: If your system has a divert valve, you can direct the early-eluting, highly interfering components (like salts) to waste instead of the MS source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification through ratio-based calculations.
-
-
Matrix-Matched Calibrants:
-
If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects during quantification.
-
Frequently Asked Questions (FAQs)
1. What are the most common interfering substances in the spectroscopic analysis of this compound from Morus alba?
The most common interfering substances are other flavonoids and phenolic compounds that are structurally similar to this compound and are co-extracted from the Morus alba plant material. These can include other Kuwanon isomers (e.g., Kuwanon G, H), morusin, and various glycosides.[6] In complex matrices like plant extracts, lipids and sugars can also cause interference, particularly in MS and NMR analysis.
2. How can I confirm the identity of this compound in my sample?
A combination of spectroscopic techniques is recommended for unambiguous identification:
-
LC-MS/MS: Compare the retention time and fragmentation pattern of your sample with that of a certified this compound reference standard.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
1H and 13C NMR: Compare the chemical shifts and coupling constants of your sample with published data for this compound.[14][15][16] 2D NMR experiments (COSY, HSQC, HMBC) can further confirm the structure.
3. Is this compound susceptible to degradation during analysis?
Yes, like many flavonoids, this compound can be sensitive to light, heat, and oxidative conditions.[17][18][19][20] It is advisable to:
-
Protect samples from light by using amber vials.
-
Avoid high temperatures during sample preparation and storage.
-
Use antioxidants in your extraction solvent if degradation is a concern.
-
A stability-indicating HPLC method should be used to separate the intact drug from any degradation products.[17][18][19][20]
4. What are the typical UV absorbance maxima for this compound?
While specific values can vary slightly with the solvent used, flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavones like this compound, these are generally in the range of 240-285 nm (Band II) and 300-400 nm (Band I). It is recommended to determine the specific λmax in your solvent system using a reference standard.
5. Can I use fluorescence spectroscopy for quantitative analysis of this compound?
Yes, fluorescence spectroscopy can be a highly sensitive method for quantification. However, it is crucial to first address potential quenching effects from the sample matrix.[21] A calibration curve should be prepared using a pure standard, and the linearity in the desired concentration range must be validated.
Quantitative Data Summary
The following tables provide typical validation parameters for the analysis of flavonoids, which can be used as a reference for method development for this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect (%) | 85 - 115% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the crude plant extract onto the cartridge. c. Wash the cartridge with a low percentage of methanol in water to remove polar impurities. d. Elute this compound with a higher percentage of methanol or acetonitrile. e. Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the λmax of this compound.
-
Protocol 2: General Fluorescence Spectroscopy of Flavonoids
-
Instrument Setup:
-
Set the excitation and emission monochromators to the appropriate wavelengths for this compound (determined from a scan of a pure standard).
-
Optimize the slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the purified this compound sample in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a solvent blank.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank and the sample dilutions.
-
Subtract the blank reading from the sample readings.
-
Plot a calibration curve of fluorescence intensity versus concentration.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for troubleshooting interference in spectroscopic analysis.
References
- 1. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. ijrpc.com [ijrpc.com]
- 21. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kuwanon A in the Spotlight: A Comparative Analysis of Flavonoids from Morus alba
For Immediate Release
A comprehensive review of scientific literature reveals the potent and varied biological activities of flavonoids derived from Morus alba (white mulberry), with a particular focus on Kuwanon A and its standing among other prominent flavonoids from this plant species. This guide synthesizes experimental data on the antioxidant, anti-inflammatory, and anticancer properties of these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.
Morus alba has a long history in traditional medicine, and modern research is progressively validating its therapeutic potential by isolating and characterizing its bioactive constituents. Among these, flavonoids are a major class of compounds demonstrating a wide spectrum of pharmacological effects. This guide provides a comparative analysis of this compound against other notable Morus alba flavonoids such as Kuwanon C, Kuwanon G, Kuwanon T, morusin, sanggenon C, and sanggenon A.
Comparative Biological Activity of Morus alba Flavonoids
The efficacy of these flavonoids varies significantly across different biological assays, underscoring the importance of direct comparative studies. The following tables summarize the available quantitative data from various experimental findings.
Antioxidant Activity
While specific IC50 values for the antioxidant activity of this compound are not extensively documented in direct comparative studies, the general antioxidant potential of Morus alba flavonoids is well-established. For instance, a study on various extracts of Morus alba demonstrated significant free radical scavenging activity. Ethanol extracts from the leaves, and roots have shown IC50 values of 0.0124 mg/mL and 0.0274 mg/mL, respectively, in DPPH assays[1]. Oxyresveratrol and 5,7-dihydroxycoumarin-7-methyl ether, other phenolic compounds found in Morus alba, exhibited superoxide scavenging activities with IC50 values of 19.1 ± 3.6 and 3.81 ± 0.5 μmol, respectively[1]. Further research is needed to quantify and directly compare the antioxidant capacity of this compound against other purified flavonoids from the plant.
Anti-inflammatory Activity
Several flavonoids from Morus alba have demonstrated potent anti-inflammatory effects. Notably, Kuwanon T and Sanggenon A have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[2][3]
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Kuwanon T | BV2 (microglia) | ~20 | [2][3] |
| RAW264.7 (macrophages) | ~20 | [2][3] | |
| Sanggenon A | BV2 (microglia) | ~20 | [2][3] |
| RAW264.7 (macrophages) | ~40 | [2][3] |
These compounds exert their anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2][3]
Anticancer Activity
The cytotoxic effects of Morus alba flavonoids have been evaluated against various cancer cell lines, with morusin and Kuwanon C showing significant activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morusin | HeLa (cervical cancer) | 0.64 | [4] |
| MCF-7 (breast cancer) | 7.88 | [4] | |
| Hep3B (liver cancer) | 9.21 | [4] | |
| 8-geranylapigenin | MCF-7 (breast cancer) | 3.21 | [4] |
| Sanggenon K | Hep3B (liver cancer) | 3.09 | [4] |
| Kuwanon C | THP-1 (leukemia) | 1.7 ± 0.03 | [5] |
| Kuwanon E | THP-1 (leukemia) | 4.0 ± 0.08 | [5] |
The presence of prenyl or geranyl groups, as well as hydroxyl groups, appears to enhance the cytotoxic activity of these flavonoids.[4]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summarized protocols for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: The test flavonoids are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay procedure: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in immune cells.
-
Cell culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test flavonoids for a specific period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Nitrite measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Quantification: The absorbance is measured at around 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.
-
Cell seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound treatment: The cells are then treated with various concentrations of the test flavonoids and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Formazan solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance measurement: The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm.
-
Data analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflow
The biological activities of these flavonoids are mediated through complex signaling pathways. For instance, the anti-inflammatory effects often involve the modulation of the NF-κB pathway.
Caption: A generalized workflow for the discovery and evaluation of bioactive flavonoids from Morus alba.
Caption: The inhibitory effect of Morus alba flavonoids on the NF-κB signaling pathway.
Conclusion
The flavonoids from Morus alba represent a rich source of potential therapeutic agents. While this compound is a significant component, comparative data highlights the potent activities of other flavonoids like Kuwanon C, Kuwanon T, and morusin in specific assays. This guide underscores the need for further research to conduct head-to-head comparisons of these purified compounds to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to build upon this knowledge.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Kuwanon A and Kuwanon C in Oncology Research
An In-depth Look at Two Promising Anti-Cancer Compounds from Morus alba
Researchers in oncology and drug development are continually exploring natural compounds for their therapeutic potential. Among these, Kuwanon A and Kuwanon C, flavonoids isolated from the root bark of Morus alba (white mulberry), have emerged as significant candidates for their anti-cancer properties. This guide provides a comparative overview of their performance in cancer cells, supported by available experimental data, to aid researchers in their investigations.
Data Presentation: A Side-by-Side Look at Efficacy
While direct comparative studies under identical experimental conditions are limited, a compilation of data from various studies offers valuable insights into the relative potency and affected cancer cell lines of this compound and Kuwanon C.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Key Findings |
| This compound | MHCC97H (Hepatocellular Carcinoma) | MTT Assay | 8.40[1] | Inhibits proliferation and metastasis.[1] |
| SMMC 7721 (Hepatocellular Carcinoma) | MTT Assay | 9.85[1] | Inhibits proliferation and metastasis.[1] | |
| HGC-27 (Gastric Cancer) | CCK-8 Assay | 13.84[2][3] | Induces cell cycle arrest and apoptosis.[2][3] | |
| BGC-823 (Gastric Cancer) | CCK-8 Assay | 18.27[2][3] | Induces cell cycle arrest and apoptosis.[2][3] | |
| MKN-45 (Gastric Cancer) | CCK-8 Assay | 21.28[2][3] | Induces cell cycle arrest and apoptosis.[2][3] | |
| SGC-7901 (Gastric Cancer) | CCK-8 Assay | 39.32[2][3] | Induces cell cycle arrest and apoptosis.[2][3] | |
| Kuwanon C | THP-1 (Human Monocytic Leukemia) | Not Specified | 1.7 ± 0.03[2][3][4] | High toxicity compared to Kuwanon E.[2][3][4] |
| HeLa (Cervical Cancer) | Cell Proliferation Assay | Not Specified | Induces apoptosis by targeting mitochondria and the endoplasmic reticulum.[5] |
Note: The presented IC50 values are derived from different studies and experimental setups. Direct comparison should be made with caution.
Delving into the Mechanisms: Signaling Pathways
This compound and Kuwanon C exert their anti-cancer effects through distinct signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
This compound: Targeting the Raf/MEK/ERK Pathway
In hepatocellular carcinoma, this compound has been shown to inhibit the Raf/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell growth, differentiation, and survival. By disrupting this cascade, this compound effectively halts the uncontrolled proliferation of cancer cells.
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
Kuwanon C: A Multi-pronged Attack on Cancer Cells
Kuwanon C demonstrates a broader mechanism of action, primarily targeting the mitochondria and endoplasmic reticulum to induce apoptosis.[5] This involves the disruption of mitochondrial membrane potential and the induction of endoplasmic reticulum stress, ultimately leading to programmed cell death.
Caption: Kuwanon C induces apoptosis via mitochondria and ER stress.
Experimental Protocols: A Guide for Reproducibility
The following are generalized experimental protocols for assessing the anti-cancer effects of this compound and Kuwanon C, based on methodologies cited in the literature.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Kuwanon C (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Kuwanon C for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for in vitro anti-cancer drug screening.
Conclusion
Both this compound and Kuwanon C exhibit significant anti-cancer properties, albeit through different primary mechanisms and with varying potencies against different cancer cell lines. Kuwanon C appears to be highly potent, as suggested by its low micromolar IC50 value in leukemia cells. This compound demonstrates efficacy against solid tumors like hepatocellular and gastric cancers by targeting a well-known proliferation pathway. This comparative guide highlights the potential of these natural compounds and underscores the need for further head-to-head studies to fully elucidate their therapeutic promise in oncology.
References
- 1. This compound Targeted YWHAB in Hepatocellular Carcinoma Cells to Inhibit the Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Kuwanon A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Kuwanon A against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct in vivo comparative studies on this compound are limited, this document summarizes the performance of standard anti-inflammatory agents, Indomethacin and Dexamethasone, in well-established animal models of inflammation. This information, coupled with the known mechanistic pathways of Kuwanon compounds, offers a valuable framework for designing and evaluating future in vivo studies of this compound.
Comparative In Vivo Anti-inflammatory Effects
The following tables summarize the anti-inflammatory effects of Indomethacin and Dexamethasone in two standard in vivo models: Carrageenan-Induced Paw Edema in rats and Lipopolysaccharide (LPS)-Induced Systemic Inflammation in mice.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[1][2] The inflammatory response is characterized by redness, swelling (edema), and hyperalgesia, which develops immediately after the subcutaneous injection of carrageenan.[1]
| Treatment | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference |
| Indomethacin | 0.66-2 mg/kg | Not Specified | Not Specified | Significant | [3] |
| 5 mg/kg | Intraperitoneal | 1, 2, 3, 4, and 5 hours | Significant | [4] | |
| Dexamethasone | 1 µg | Local pre-injection | 3 hours | >60% | [5] |
| 10 mg/L in drinking water | Oral | 48 hours | Significant reduction in edema | [6] |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking bacterial infection.[7] This model is crucial for studying the systemic inflammatory response and the efficacy of anti-inflammatory agents in mitigating it.
| Treatment | Dose | Route of Administration | Key Findings | Reference |
| Indomethacin | Not Specified | Not Specified | Augmented LPS-induced Nos2 mRNA and iNOS protein expression in the brain.[8] | [8] |
| Dexamethasone | 5 and 10 mg/kg | Intraperitoneal | Reversed the LPS-induced increase in neutrophils and lymphocytes, and the reduction in T cell subsets. It also reversed the increased mRNA expression of IL-6, TNF-α, COX-2, iNOS, and NF-κB p65, and the decreased IL-10 in lung tissues.[9] | [9] |
| 1 mg/kg | Intraperitoneal | Inhibited the LPS-evoked rise in plasma cytokine, nitrate/nitrite, and soluble intercellular adhesion molecule-1 (sICAM-1) concentration, as well as lung/liver myeloperoxidase activity.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and replication of studies.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin, 20 mg/kg)[11]
-
Plethysmometer
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives the test compound at a predetermined dose and route of administration. The reference drug group receives the standard anti-inflammatory agent. The control group receives the vehicle.
-
After a specific period (e.g., 1 hour), 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
The percentage of inhibition of edema is calculated for the test and reference groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of a test compound on systemic inflammation.
Materials:
-
Male BALB/c mice[8]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Dexamethasone, 5 and 10 mg/kg)[9]
-
Sterile saline
Procedure:
-
Animals are divided into control, LPS, and treatment groups.
-
The treatment group is pre-treated with the test compound or reference drug for a specified duration (e.g., seven days for Dexamethasone).[9]
-
On the final day, systemic inflammation is induced by intraperitoneal (i.p.) injection of LPS.[8]
-
At a predetermined time point after LPS injection, animals are euthanized, and blood and tissue samples (e.g., lung, liver, brain) are collected.
-
Inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6), immune cell counts, and expression of inflammatory mediators (e.g., COX-2, iNOS, NF-κB) are analyzed.[9]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vivo anti-inflammatory validation and the key signaling pathways modulated by Kuwanon compounds.
Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.
Caption: Known anti-inflammatory signaling pathways modulated by Kuwanon compounds.
Mechanistic Insights into this compound's Anti-inflammatory Action
While in vivo data for this compound is emerging, studies on related Kuwanon compounds, such as Kuwanon T and Sanggenon A, provide valuable insights into the potential mechanisms of action. These compounds have been shown to exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1][12][13]
The primary signaling pathways implicated in the anti-inflammatory effects of Kuwanons are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][13] In inflammatory conditions, stimuli like LPS activate these pathways, leading to the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[1] Kuwanon compounds are believed to inhibit the activation of the IKK complex and MAPK, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[1][13]
This guide serves as a foundational resource for researchers interested in the in vivo validation of this compound's anti-inflammatory properties. By providing comparative data for standard drugs, detailed experimental protocols, and insights into the underlying mechanisms, it aims to facilitate the design of robust and informative preclinical studies.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dexamethasone on carrageenin-induced inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - LPS-induced systemic inflammation of indomethacin-released mice. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 12. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 13. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
Kuwanon A vs. Celecoxib: A Comparative Analysis of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kuwanon A, a natural compound isolated from the roots of Morus alba L., and Celecoxib, a well-established synthetic non-steroidal anti-inflammatory drug (NSAID), in their roles as cyclooxygenase-2 (COX-2) inhibitors. This objective analysis is supported by experimental data to inform research and development in inflammation and pain management.
Mechanism of Action and a Comparative Overview
Both this compound and Celecoxib exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[1] Unlike non-selective NSAIDs that also inhibit the COX-1 isoform, which is crucial for gastric mucosa protection, selective COX-2 inhibitors aim to reduce inflammation with a lower risk of gastrointestinal side effects.
Celecoxib, a sulfonamide-containing diaryl-substituted pyrazole, is a well-documented selective COX-2 inhibitor.[2][3][4] It binds to a hydrophilic region near the active site of the COX-2 enzyme.[1] Emerging research has identified this compound as a potent and selective natural COX-2 inhibitor, with studies suggesting its efficacy is comparable, and in some aspects, potentially superior to that of celecoxib.[5][6]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and Celecoxib against COX-1 and COX-2 have been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) and the selectivity index (SI) are key metrics for comparison.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | > 100[5] | 14[5][6] | > 7.1[5][6] |
| Celecoxib | 15[7][8][9] | 0.04[7][8] | > 6.3[5][6] |
Note: IC50 values for Celecoxib can vary between studies based on assay conditions. The values presented are representative examples.
The data indicates that while Celecoxib has a lower IC50 for COX-2, suggesting higher potency in the presented studies, this compound demonstrates a comparable and high selectivity for COX-2 over COX-1.[5][6]
Molecular Interactions and Binding Mechanisms
Docking simulations have provided insights into the molecular interactions between these inhibitors and the COX-2 enzyme. This compound has been shown to interact strongly with key amino acid residues at the gate of the COX active site, particularly Arg120 and Tyr355, as well as with Val89 in the membrane-binding domain.[5][6] These interactions are believed to be crucial for its potent and selective inhibitory activity. The binding mechanism of Celecoxib also involves interactions with the active site of COX-2, with its sulfonamide side chain playing a key role in its selectivity.[1]
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the general signaling pathway leading to the production of prostaglandins and the points of inhibition by both this compound and Celecoxib.
Caption: Inhibition of the COX-2 enzyme by this compound and Celecoxib.
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on fluorometric methods commonly used for screening inhibitors.
Objective: To determine the IC50 values of test compounds (this compound and Celecoxib) for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for determining COX inhibitory activity.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting enzymes, substrates, and buffers to their final working concentrations.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds (this compound and Celecoxib) or a vehicle control (e.g., DMSO) to the designated wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Both this compound and Celecoxib are potent and selective inhibitors of the COX-2 enzyme. While Celecoxib is a well-established synthetic drug, this compound presents a promising natural alternative with comparable selectivity. The choice between these compounds for further research and development may depend on various factors, including desired potency, bioavailability, and potential off-target effects. The provided data and protocols offer a foundation for further comparative studies and the exploration of new anti-inflammatory agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. abcam.com [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 9. interchim.fr [interchim.fr]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Kuwanon Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kuwanon derivatives, a class of prenylated flavonoids primarily isolated from the mulberry genus (Morus). This document delves into their diverse biological activities, offering a side-by-side analysis of their efficacy as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The information presented herein is supported by experimental data to illuminate the critical structural features governing their therapeutic potential.
Kuwanon derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological effects. These natural compounds, characterized by a flavonoid backbone adorned with one or more prenyl groups, exhibit a fascinating interplay between their chemical structure and biological function. Understanding this structure-activity relationship (SAR) is paramount for the rational design of novel, more potent, and selective therapeutic agents.
Comparative Biological Activities of Kuwanon Derivatives
The biological efficacy of Kuwanon derivatives is profoundly influenced by the number, position, and cyclization of their prenyl groups, as well as the hydroxylation pattern of the flavonoid core. The following tables summarize the available quantitative data on their anticancer, anti-inflammatory, and enzyme-inhibitory activities.
Anticancer Activity
Kuwanon derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence and nature of prenyl groups are crucial for this activity, often enhancing lipophilicity and facilitating interaction with cellular membranes and proteins.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Kuwanon C | THP-1 (Human monocytic leukemia) | 1.7 | [1] |
| HeLa (Cervical cancer) | >20 (at 12h), ~20 (at 24h) | [2] | |
| Kuwanon E | THP-1 (Human monocytic leukemia) | 4.0 | [1] |
| Kuwanon G | A549 (Lung cancer) | 22.5 | [3] |
| NCI-H226 (Lung cancer) | 30.6 | [3] | |
| Morusinol | THP-1 (Human monocytic leukemia) | 4.3 | [1] |
Key SAR Insights for Anticancer Activity:
-
Dienyl Side Chain: The presence of a dienyl side chain, as seen in some active derivatives, appears to contribute to their cytotoxic potential.
-
Prenylation: The number and position of prenyl groups significantly impact cytotoxicity. For instance, Kuwanon C, with two prenyl groups, exhibits higher potency against THP-1 cells compared to Kuwanon E with a single prenyl group.[1]
-
Cyclization: Cyclization of the prenyl group can also modulate activity.
Anti-inflammatory Activity
Several Kuwanon derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2).
| Derivative | Target/Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Kuwanon A | COX-2 | 14 | >7.1 | [4][5] |
| Kuwanon B | COX-2 | 48 | >2.08 | [4] |
| Kuwanon C | COX-2 | 29 | >3.45 | [4] |
| Kuwanon E | COX-2 | 75 | >1.33 | [4] |
| Kuwanon H | COX-2 | 22 | >4.55 | [4] |
| Kuwanon J | COX-2 | 41 | >2.44 | [4] |
| Celecoxib (Control) | COX-2 | 2.2 | >6.3 | [4] |
Key SAR Insights for Anti-inflammatory Activity:
-
Selective COX-2 Inhibition: this compound demonstrates noteworthy selective inhibition of COX-2 over COX-1, an important characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
-
Interaction with Active Site: Molecular docking studies suggest that the bulky prenyl groups of Kuwanon derivatives can effectively block the entrance to the COX-2 active site.[4] The interaction with key amino acid residues like Arg120 and Tyr355 is crucial for inhibitory activity.[4]
Enzyme Inhibitory Activity
Kuwanon derivatives have also been identified as inhibitors of various enzymes, including α-glucosidase and tyrosinase, suggesting their potential in managing diabetes and hyperpigmentation disorders.
| Derivative | Enzyme | IC50 (µM) | Reference |
| Kuwanon G | α-Glucosidase | 38.3 | [6] |
| Tyrosinase (monophenolase) | 67.6 | [7] | |
| Tyrosinase (diphenolase) | 44.0 | [7] | |
| Sanggenone D | α-Glucosidase | 45.1 | [6] |
| Mulberrofuran G | Tyrosinase (monophenolase) | 6.35 | [7] |
| Acarbose (Control) | α-Glucosidase | 310 (0.31 mM) | [6] |
| Kojic acid (Control) | Tyrosinase (monophenolase) | 36.0 | [7] |
Key SAR Insights for Enzyme Inhibitory Activity:
-
α-Glucosidase Inhibition: Kuwanon G shows competitive inhibition of α-glucosidase, suggesting it binds to the active site of the enzyme. The inhibitory activity is influenced by the number and position of hydroxyl and prenyl groups.[6]
-
Tyrosinase Inhibition: Mulberrofuran G, a related compound, is a potent competitive inhibitor of tyrosinase, with its activity significantly influenced by the methyl cyclohexene ring moiety.[7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7,500 cells per well in 100 µL of complete culture medium and incubate overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the Kuwanon derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8][9] The percentage of cell viability is calculated relative to untreated control cells.
COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare stock solutions of the Kuwanon derivatives in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Measurement: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using various methods, including colorimetric or fluorometric detection of the peroxidase activity of COX.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix the test compound (dissolved in a suitable buffer, e.g., 0.1 M sodium phosphate buffer, pH 6.8) with α-glucosidase enzyme solution (from Saccharomyces cerevisiae).[10]
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.[10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.[11]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC50 value is then determined.
Signaling Pathways and Molecular Mechanisms
The biological activities of Kuwanon derivatives are often mediated through their modulation of key cellular signaling pathways. Understanding these pathways provides a deeper insight into their mechanism of action and potential therapeutic applications.
Anti-inflammatory Signaling Pathways
Kuwanon derivatives exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades, notably the NF-κB and Nrf2/HO-1 pathways.
Kuwanon T and Sanggenon A have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[12][13] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer (p65/p50) in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[13]
In addition to suppressing pro-inflammatory pathways, Kuwanon derivatives like Kuwanon T and Sanggenon A can also activate the Nrf2/HO-1 antioxidant pathway.[12][13] They promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).[13]
Neuroprotective Signaling Pathway
The neuroprotective effects of some Kuwanon derivatives are linked to the activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Kuwanon A and G
In the landscape of natural product research, flavonoids isolated from Morus alba L. (white mulberry) have garnered significant attention for their diverse pharmacological activities. Among these, Kuwanon A and Kuwanon G have been subjects of interest for their potential antimicrobial properties. This guide provides a comparative overview of the antibacterial efficacy of these two compounds, drawing upon available scientific literature.
Executive Summary
Extensive research has demonstrated the antibacterial capabilities of Kuwanon G , with detailed data available on its minimum inhibitory concentrations (MICs) against various bacterial strains and its mechanisms of action. In stark contrast, there is a notable absence of published data regarding the antibacterial activity of This compound . A study on the total synthesis of this compound and B reported antibacterial effects for Kuwanon B but provided no such information for this compound[1][2]. Consequently, this guide will present a comprehensive analysis of Kuwanon G's antibacterial profile and highlight the current data gap for this compound.
Kuwanon G: A Potent Antibacterial Agent
Kuwanon G has exhibited significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through various studies, with key findings summarized in the table below.
Quantitative Antibacterial Activity of Kuwanon G
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Streptococcus mutans | Gram-positive | 8.0 | [3][4][5] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) ATCC 6538 | Gram-positive | 6.25 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | 12.50 | |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 12.50 | |
| MRSA (clinical isolates) | Gram-positive | 3.13 - 12.50 | [6] |
| Streptococcus sobrinus | Gram-positive | Not specified | [4][5][7] |
| Streptococcus sanguis | Gram-positive | Not specified | [4][5][7] |
| Porphyromonas gingivalis | Gram-negative | Not specified | [4][5][7] |
Mechanism of Action: How Kuwanon G Inhibits Bacterial Growth
The primary antibacterial mechanism of Kuwanon G involves the disruption of the bacterial cell membrane's integrity and function.[8] This multifaceted attack leads to rapid bactericidal effects.[8]
Key Mechanistic Actions of Kuwanon G:
-
Membrane Permeability Alteration : Kuwanon G increases the permeability of the bacterial cytoplasmic membrane.[8][9] This action is attributed to the presence of cyclohexene-phenyl ketones and isopentenyl groups in its structure.[8][9]
-
Proton Motive Force (PMF) Dissipation : The compound dissipates the proton motive force across the bacterial membrane, which is crucial for cellular energy production and transport processes.[8][9]
-
Targeting of Membrane Components : Kuwanon G specifically targets phosphatidylglycerol and cardiolipin, key phospholipid components of the bacterial cytoplasmic membrane, through the formation of hydrogen bonds and electrostatic interactions.[8][9]
-
Morphological Damage : Electron microscopy studies have revealed that treatment with Kuwanon G causes significant morphological damage to the bacterial cell wall and leads to the condensation of the cytoplasm.[3][4][5]
This compound: An Unexplored Frontier
Despite the synthesis of this compound being reported, comprehensive studies evaluating its antibacterial efficacy are conspicuously absent from the scientific literature. A 2023 publication detailing the total synthesis of both this compound and Kuwanon B confirmed the antibacterial activity of Kuwanon B against Gram-positive bacteria, but made no mention of any such activity for this compound.[1][2] This omission suggests that either this compound lacks significant antibacterial properties or it has yet to be evaluated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Kuwanon G's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Kuwanon G was determined using the broth microdilution method.
Protocol Details:
-
Preparation of Kuwanon G: A stock solution of Kuwanon G is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well containing the diluted Kuwanon G is inoculated with the bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (usually 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Kuwanon G that completely inhibits visible bacterial growth.
Bacterial Membrane Permeability Assay
The effect of Kuwanon G on bacterial membrane permeability can be assessed using fluorescent probes.
Protocol Details:
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.
-
Treatment: The bacterial cells are treated with Kuwanon G at its MIC or other relevant concentrations.
-
Staining: A fluorescent dye, such as propidium iodide (which only enters cells with compromised membranes), is added to the bacterial suspension.
-
Analysis: The uptake of the dye is measured using fluorescence microscopy or a fluorometer, with an increase in fluorescence indicating increased membrane permeability.
Conclusion
The available scientific evidence strongly supports the antibacterial potential of Kuwanon G, particularly against pathogenic Gram-positive bacteria. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a promising candidate for further investigation in the development of new antimicrobial agents. In contrast, the antibacterial efficacy of this compound remains uncharacterized, representing a significant knowledge gap. Future research should focus on evaluating the antimicrobial spectrum and potency of this compound to enable a direct and meaningful comparison with Kuwanon G and other related flavonoids.
References
- 1. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Flavones from Morus alba against Methicillin-Resistant Staphylococcus aureus via Targeting the Proton Motive Force and Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Kuwanon A's Anti-Melanoma Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-melanoma activity of Kuwanon A against other therapeutic alternatives. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Comparative Analysis of In Vivo Efficacy
The in vivo anti-melanoma efficacy of this compound has been evaluated, demonstrating its potential as a therapeutic agent. To provide a clear comparison, this section presents the performance of this compound alongside Kuwanon H, a structurally similar compound, and two standard-of-care agents, Cisplatin and Vemurafenib. The data is derived from xenograft mouse models, a common preclinical model for evaluating cancer therapeutics.
| Treatment Agent | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound | MV3 | Nude Mice | Not Specified | Not Specified | Data for monotherapy not explicitly provided, but significant reduction in combination with cisplatin is noted. | Data for monotherapy not explicitly provided, but significant reduction in combination with cisplatin is noted. | [1] |
| Kuwanon H | Not Specified | Not Specified | Not Specified | Not Specified | Significantly inhibited melanoma cell growth in vivo. | Not Specified | [2][3][4] |
| Cisplatin | A375 | Nude Mice | 2 mg/kg, twice weekly | 40 weeks | Significant initial inhibition of tumor growth. | Not Specified | |
| Vemurafenib | A375 | Nude Mice | 50 mg/kg, twice daily | Up to 150 days | Showed a significant, uniform response with tumor growth inhibited for 50 days before resistance emerged. | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo xenograft studies cited in this guide.
This compound Xenograft Mouse Model
-
Cell Line: Human melanoma MV3 cells were utilized.
-
Animal Model: Nude mice were used as the host for the tumor xenografts.
-
Tumor Implantation: MV3 cells were subcutaneously injected into the mice to establish the tumor xenograft model.
-
Treatment Groups: The mice were randomly divided into four groups: a control group, a this compound monotherapy group, a cisplatin (CDDP) monotherapy group, and a CDDP-Kuwanon A combination therapy group.
-
Data Collection: Tumor volume and weight were measured to assess the therapeutic efficacy. Histopathological analysis of major organs was conducted to evaluate toxicity. Immunohistochemical analysis of Ki-67 and β-catenin in tumor tissues was performed to assess cell proliferation and pathway modulation.
-
Ethical Approval: The study was approved by the Laboratory Animal Ethical and Welfare Committee of Hebei Medical University.[1]
Alternative Agent Xenograft Models (General Protocol)
-
Cell Line: Human melanoma A375 cells are commonly used for xenograft studies involving cisplatin and vemurafenib.
-
Animal Model: Immunocompromised mice, such as nude or NOD-SCID mice, are typically used.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and the formula (Volume = (width)^2 × length/2) is often applied.
-
Treatment Administration: The therapeutic agents are administered via appropriate routes (e.g., intraperitoneal injection for cisplatin, oral gavage for vemurafenib) at specified dosages and schedules.
-
Endpoint: The study concludes when tumors reach a predetermined size, and tumors are typically excised for weight measurement and further analysis.
Signaling Pathways
Understanding the molecular mechanisms underlying the anti-melanoma activity of this compound is critical for its development as a therapeutic agent.
This compound Signaling Pathway
This compound exerts its anti-melanoma effects by modulating the Wnt/β-catenin signaling pathway. It upregulates the E3 ubiquitin ligase Synoviolin 1 (SYVN1), which in turn promotes the ubiquitination and subsequent degradation of β-catenin.[1] The degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway, leads to the downregulation of its target genes, which are involved in melanoma cell proliferation and migration.
This compound upregulates SYVN1, leading to β-catenin degradation and inhibition of melanoma progression.
Kuwanon H Signaling Pathway
Kuwanon H, another promising anti-melanoma compound, acts through a different mechanism involving the induction of endoplasmic reticulum (ER) stress and the impairment of autophagy flux. This is mediated through the ATF4-DDIT3-TRIB3-AKT-MTOR axis.[2][3][4]
Kuwanon H induces ER stress, leading to apoptosis and impaired autophagy in melanoma cells.
Experimental Workflow Visualization
A clear understanding of the experimental workflow is essential for assessing the robustness of the in vivo validation. The following diagram illustrates a typical workflow for a xenograft mouse model study.
A generalized workflow for in vivo validation of anti-melanoma agents using a xenograft mouse model.
References
- 1. This compound-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kuwanon H Inhibits Melanoma Growth through Cytotoxic Endoplasmic Reticulum Stress and Impaired Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Kuwanon A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kuwanon A's anti-inflammatory mechanism of action, juxtaposing its performance with established alternative compounds. The information is supported by experimental data and detailed protocols to facilitate further research and validation.
Core Mechanism of Action: Dual Regulation of Inflammation
This compound, a flavonoid derived from the root bark of Morus alba, exerts its anti-inflammatory effects primarily through the dual regulation of two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
Nrf2/HO-1 Pathway Activation: Concurrently, this compound and its analogue Kuwanon T have been observed to activate the Nrf2 signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes, most notably HO-1. HO-1 plays a crucial role in cytoprotection and the resolution of inflammation. While quantitative data on the percentage of cells showing Nrf2 nuclear translocation upon this compound treatment is not specified in the available literature, qualitative evidence from studies on Kuwanon T demonstrates this activation through Western blot analysis.[1]
Comparative Analysis with Alternative Anti-Inflammatory Compounds
To provide a comprehensive perspective on this compound's efficacy, its mechanism and available quantitative data are compared with those of other well-characterized anti-inflammatory compounds that also target the NF-κB pathway.
| Compound | Mechanism of Action | IC50 (NF-κB Inhibition) | Key Experimental System |
| This compound | Inhibition of NF-κB activation, Activation of Nrf2/HO-1 pathway | ~10.5 µM (surrogate marker: NO inhibition) | Not specified for NF-κB |
| Quercetin | Inhibition of NF-κB activation, Activation of Nrf2 pathway | ~20 µM (NO inhibition) | LPS-stimulated RAW 264.7 macrophages[3] |
| Parthenolide | Direct inhibition of IKK complex and p65 subunit of NF-κB | ~1.373 µM (TLR4 expression) | LPS-stimulated RAW264.7 cells[4] |
| BAY 11-7082 | Irreversible inhibition of IκBα phosphorylation | 5-10 µM | TNF-α-stimulated human endothelial cells[5][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the intricate mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's dual anti-inflammatory mechanism.
Caption: General experimental workflow for validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 100 µL of the freshly prepared Griess Reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the NaNO2 standard solution.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Western Blot Analysis for Protein Expression (p-p65, IκBα, HO-1, Nrf2)
This protocol is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and Nrf2 signaling pathways.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for p-p65, IκBα, HO-1, Nrf2, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Staining for p65 and Nrf2 Nuclear Translocation
This protocol is used to visualize and quantify the translocation of the p65 subunit of NF-κB and Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips in a multi-well plate.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1-0.25% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 1-5% BSA in PBS).
-
Primary antibodies (specific for p65 or Nrf2).
-
Fluorescently labeled secondary antibodies.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat as described for the other assays.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with Triton X-100 for 10-15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-p65 or anti-Nrf2) overnight at 4°C.
-
Wash with PBS and then incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm, or by counting the percentage of cells with nuclear localization of the target protein.
-
References
- 1. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Kuwanon A: A Comprehensive Guide for Laboratory Professionals
I. Prudent Handling and Storage Before Disposal
Proper handling and storage are the first steps in a safe disposal workflow. Before beginning any disposal procedure, ensure you are familiar with the following recommendations.
Storage of Kuwanon A Stock:
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Solutions of this compound are unstable and should be prepared fresh.[1] If stock solutions must be prepared in advance, it is recommended to store them in tightly sealed vials at -20°C for up to two weeks.[2] Another source suggests that stock solutions can be stored at -80°C for up to six months and at -20°C for one month, protected from light.[3][4][5]
Handling Precautions:
When handling this compound, it is crucial to avoid contact with eyes, skin, and clothing.[6] Ingestion and inhalation should also be avoided.[6] It is recommended to work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] In case of accidental release, avoid dust formation and prevent the substance from entering drains.[6]
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of solid this compound waste, contaminated labware, and liquid solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated items such as weighing paper, pipette tips, and gloves in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix this compound solutions with other chemical waste streams unless their compatibility is confirmed.[8] The container material must be compatible with the solvent used to dissolve the this compound (e.g., DMSO, ethanol).[7]
2. Labeling of Waste Containers:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9] The SAA should be at or near the point of waste generation and under the control of the laboratory personnel. Ensure that incompatible wastes are segregated to prevent accidental reactions.
4. Disposal of Empty Containers:
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for the solution).[7][10] The rinsate must be collected and disposed of as hazardous liquid waste.[7][10] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.[7][10]
5. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source(s) |
| Long-Term Storage (Powder) | -20°C for up to 3 years | [1] |
| Short-Term Storage (Solutions) | -20°C for up to 2 weeks | [2] |
| Alternative Short-Term Storage (Solutions) | -20°C for 1 month (protect from light) | [3][4][5] |
| Alternative Long-Term Storage (Solutions) | -80°C for 6 months | [3][4] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:62949-77-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. biocrick.com [biocrick.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Kuwanon A
Kuwanon A is a yellow powder soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1][2]. Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar flavonoid compounds.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Nitrile Gloves | Ensure gloves are clean and dry before use. Inspect for tears or holes. Change gloves immediately if contaminated, torn, or punctured. |
| Eyes | Safety Glasses with Side Shields or Goggles | Safety glasses must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. Ensure sleeves are of an appropriate length to cover the arms. |
| Respiratory | N95 or Higher Respirator | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust. Ensure proper fit and NIOSH approval. |
Operational Plan for Safe Handling
Following a step-by-step procedure is crucial for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items.
2. Handling the Compound:
-
When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.
-
Avoid creating dust during handling.
-
Use a spatula or other appropriate tools to transfer the powder.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse[4].
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
